Boc-S-(gamma)-Phe
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(9-10-14(18)19)11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUKBWPBMROHJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of Boc-S-(γ-phenylpropyl)-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis and purification of N-tert-butoxycarbonyl-S-(3-phenylpropyl)-L-cysteine, herein referred to as Boc-S-(γ-Phe)-L-cysteine. This compound is a valuable building block in peptide synthesis and drug discovery, incorporating a non-proteinogenic amino acid with a phenylpropyl moiety attached to the sulfur atom of cysteine. The protocols detailed below are based on established principles of S-alkylation of cysteine derivatives and standard purification methodologies.
Synthesis of Boc-S-(γ-phenylpropyl)-L-cysteine
The synthesis of Boc-S-(γ-Phe)-L-cysteine is achieved through the S-alkylation of N-Boc-L-cysteine with a suitable 3-phenylpropyl halide, typically 3-phenyl-1-bromopropane, under basic conditions. The tert-butoxycarbonyl (Boc) group protects the amine functionality during the reaction, while the carboxyl group is typically deprotonated in situ to facilitate the reaction.
Experimental Protocol: Synthesis
This protocol outlines the steps for the synthesis of Boc-S-(γ-Phe)-L-cysteine.
Materials and Reagents:
-
N-Boc-L-cysteine
-
3-phenyl-1-bromopropane
-
Sodium hydroxide (NaOH) or an appropriate non-nucleophilic base
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve N-Boc-L-cysteine (1.0 equivalent) in anhydrous dimethylformamide (DMF).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add a solution of sodium hydroxide (2.0 equivalents) in water dropwise to the stirred solution. The base deprotonates both the carboxylic acid and the thiol group.
-
Alkylation: To the resulting mixture, add 3-phenyl-1-bromopropane (1.1 equivalents) dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Acidify the aqueous solution to a pH of approximately 3-4 using a dilute acid (e.g., 1 M HCl).
-
Extract the product into an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Data Presentation: Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |
| N-Boc-L-cysteine | C₈H₁₅NO₄S | 221.27 | Starting material |
| 3-phenyl-1-bromopropane | C₉H₁₁Br | 199.09 | Alkylating agent |
| Sodium hydroxide | NaOH | 40.00 | Base |
| Dimethylformamide | C₃H₇NO | 73.09 | Solvent |
Purification of Boc-S-(γ-phenylpropyl)-L-cysteine
The crude product obtained from the synthesis is typically purified using column chromatography to isolate the desired compound from unreacted starting materials and byproducts.
Experimental Protocol: Purification
This protocol describes the purification of the crude product by silica gel column chromatography.
Materials and Reagents:
-
Crude Boc-S-(γ-Phe)-L-cysteine
-
Silica gel (for column chromatography)
-
Hexanes
-
Ethyl acetate (EtOAc)
-
Glass column for chromatography
-
Collection tubes
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent is gradually increased to facilitate the separation of compounds.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
Product Identification: Identify the fractions containing the pure product by TLC analysis (visualized by UV light and/or appropriate staining).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Boc-S-(γ-Phe)-L-cysteine.
Characterization and Data
The identity and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Data Presentation: Expected Analytical Data
| Analysis | Expected Results |
| ¹H NMR | Characteristic peaks for the Boc group (singlet around 1.4 ppm), the phenyl group (multiplet around 7.1-7.3 ppm), and the cysteine backbone protons. |
| ¹³C NMR | Resonances corresponding to the carbonyl carbons, aromatic carbons, and aliphatic carbons of the molecule. |
| HPLC | A single major peak indicating high purity. |
| Mass Spec (ESI) | A peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺. |
Visualization of Workflows
Synthesis Workflow
Caption: Synthesis workflow for Boc-S-(γ-Phe)-L-cysteine.
Purification Workflow
Caption: Purification workflow for Boc-S-(γ-Phe)-L-cysteine.
An In-depth Technical Guide on the Physicochemical Properties of N-Boc-(S)-β-phenyl-γ-aminobutyric acid (Boc-S-(gamma)-Phe)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of N-Boc-(S)-β-phenyl-γ-aminobutyric acid, a Boc-protected derivative of the S-enantiomer of Phenibut. Given the limited direct experimental data on this specific compound, this guide synthesizes available information on the parent molecule, Phenibut, with the known effects of tert-butyloxycarbonyl (Boc) protection on amino acids.
Introduction
N-Boc-(S)-β-phenyl-γ-aminobutyric acid, herein referred to as Boc-S-(gamma)-Phe, is the N-protected form of the S-enantiomer of β-phenyl-γ-aminobutyric acid (Phenibut). Phenibut is a derivative of the inhibitory neurotransmitter GABA and is known for its anxiolytic and nootropic effects.[1] The addition of a phenyl ring to the GABA structure allows it to cross the blood-brain barrier more readily.[1][2] The Boc protecting group is commonly used in peptide synthesis to prevent the amine group from participating in unwanted side reactions.[3] Understanding the physicochemical properties of this compound is crucial for its application in chemical synthesis, drug design, and pharmacological studies.
Physicochemical Properties
The introduction of the lipophilic Boc group is expected to significantly alter the physicochemical properties of the parent molecule. The following tables summarize the known properties of Phenibut and the projected properties of this compound.
Table 1: Physicochemical Properties of Phenibut (β-phenyl-γ-aminobutyric acid)
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][4] |
| Molecular Weight | 179.22 g/mol | [1][4] |
| Melting Point | ~252.5 °C (rough estimate) | [2] |
| pKa (Predicted) | 4.10 ± 0.10 | [2][5] |
| Solubility (Free Base) | DMSO: 35 mg/mL | [2][5] |
| Solubility (HCl Salt) | DMF: 25 mg/mL; DMSO: 20 mg/mL; Ethanol: 14 mg/mL; PBS (pH 7.2): 10 mg/mL | [2][5] |
Table 2: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Rationale |
| Molecular Formula | C₁₅H₂₁NO₄ | Addition of C₅H₈O₂ from the Boc group. |
| Molecular Weight | 279.33 g/mol | Addition of the Boc group (100.11 g/mol ). |
| Melting Point | Expected to be lower than Phenibut | Boc-protected amino acids generally have lower melting points than their parent forms due to the disruption of the zwitterionic structure. |
| pKa | No amine pKa; Carboxylic acid pKa similar to Phenibut (~4.1) | The Boc group removes the basicity of the amine. The carboxylic acid pKa is not expected to change significantly. |
| Solubility | Increased solubility in non-polar organic solvents; Decreased solubility in aqueous solutions. | The Boc group significantly increases the lipophilicity of the molecule. |
| LogP | Significantly higher than Phenibut | The addition of the bulky, non-polar tert-butyl group increases partitioning into octanol. |
Experimental Protocols
The following are detailed methodologies for the determination of key physicochemical properties of this compound.
3.1. Determination of Solubility
-
Objective: To determine the solubility of this compound in various solvents (e.g., water, PBS, DMSO, ethanol, dichloromethane).
-
Methodology (Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of the solvent in a sealed vial.
-
The vials are agitated at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered to remove any undissolved solid.
-
The concentration of the dissolved this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The solubility is expressed in mg/mL or mol/L.
-
3.2. Determination of the Acid Dissociation Constant (pKa)
-
Objective: To determine the pKa of the carboxylic acid group of this compound.
-
Methodology (Potentiometric Titration):
-
A known amount of this compound is dissolved in a suitable solvent mixture (e.g., water/methanol).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
A titration curve (pH vs. volume of titrant added) is plotted.
-
The pKa is determined from the pH at the half-equivalence point.
-
3.3. Determination of the Partition Coefficient (LogP)
-
Objective: To determine the lipophilicity of this compound by measuring its partitioning between n-octanol and water.
-
Methodology (Shake-Flask Method):
-
A solution of this compound of a known concentration is prepared in either n-octanol or water.
-
Equal volumes of n-octanol and water (pre-saturated with each other) are added to a sealed vial containing the this compound solution.
-
The mixture is agitated for a sufficient time to allow for partitioning equilibrium to be reached.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of this compound in both the n-octanol and aqueous phases is determined by HPLC-UV.
-
The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. LogP is the logarithm of this value.
-
Synthesis and Signaling Pathways
4.1. Synthesis of this compound
The synthesis of this compound involves the protection of the amino group of S-β-phenyl-γ-aminobutyric acid using di-tert-butyl dicarbonate (Boc)₂O.
Caption: Synthesis of this compound.
4.2. Signaling Pathway of the Parent Compound (Phenibut)
Phenibut, the parent compound of this compound, primarily exerts its effects as an agonist at the GABA-B receptor.[1] It also has some activity at voltage-gated calcium channels.[1] The Boc-protected form would not be expected to have this activity until the Boc group is removed in vivo.
Caption: Signaling Pathway of Phenibut.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound, derived from the known characteristics of Phenibut and the principles of Boc protection. The provided experimental protocols offer a starting point for the empirical determination of these properties, which is essential for the advancement of research and development involving this compound. The diagrams illustrate the key chemical transformation and the biological pathway of the parent molecule, providing a broader context for its utility. Further experimental validation of the estimated properties is recommended for any application requiring precise quantitative data.
References
Boc-S-(gamma)-Phe CAS number and molecular weight
A Note on Nomenclature: The query for "Boc-S-(gamma)-Phe" does not correspond to a standard chemical nomenclature. This guide will focus on the widely used and commercially available compound N-tert-butoxycarbonyl-L-phenylalanine , commonly abbreviated as Boc-L-phenylalanine or Boc-Phe-OH . The "S" designation corresponds to the L-stereoisomer of phenylalanine. The "(gamma)" designation is not standard and may refer to a specific, uncommon derivative. For the purposes of this guide, we will address the properties and applications of the parent compound, Boc-L-phenylalanine.
This technical guide is intended for researchers, scientists, and professionals in drug development, providing in-depth information on the properties, applications, and experimental protocols related to N-Boc-L-phenylalanine.
Core Data Presentation
The fundamental quantitative data for N-Boc-L-phenylalanine is summarized below.
| Parameter | Value | Reference |
| CAS Number | 13734-34-4 | [1] |
| Molecular Weight | 265.30 g/mol | [2] |
| Molecular Formula | C₁₄H₁₉NO₄ | [1][2] |
| Appearance | White solid | |
| Melting Point | 85-87 °C | |
| Optical Activity | [α]20/D +25±1°, c = 1% in ethanol |
Introduction to N-Boc-L-phenylalanine
N-Boc-L-phenylalanine is a derivative of the amino acid L-phenylalanine where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in synthetic organic chemistry, particularly in the field of peptide synthesis. The Boc group prevents the amine nitrogen from participating in unwanted side reactions during the formation of peptide bonds.[3] It is a foundational building block for the synthesis of peptides and peptidomimetics, which are integral to drug discovery and development.[4]
Core Applications in Research and Development
The primary application of N-Boc-L-phenylalanine is as a monomer unit in Solid-Phase Peptide Synthesis (SPPS) . The Boc protecting group is stable under the basic conditions used for peptide coupling but can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA).[5] This orthogonal deprotection strategy allows for the stepwise assembly of a peptide chain on a solid support.
The hydrophobic nature of the phenylalanine side chain can be significant for receptor binding through hydrophobic interactions.[1] Consequently, Boc-L-phenylalanine and its derivatives are frequently incorporated into synthetic peptides designed to study protein-protein interactions, enzyme inhibition, and receptor modulation.
Experimental Protocols
General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for incorporating a Boc-L-phenylalanine residue into a peptide chain using manual SPPS.
Materials:
-
Boc-L-phenylalanine
-
SPPS resin (e.g., Merrifield resin)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU)
-
Dimethylformamide (DMF)
-
Washing solvents (DCM, DMF)
-
Cleavage cocktail (e.g., HF or a TFA-based cocktail)
Methodology:
-
Resin Swelling: The resin is swelled in a suitable solvent, typically DCM or DMF, for 30-60 minutes in the reaction vessel.
-
Boc Deprotection: The Boc protecting group on the N-terminal amino acid of the growing peptide chain is removed by treating the resin with a solution of TFA in DCM (typically 25-50% v/v) for about 30 minutes. This step is followed by extensive washing with DCM and DMF to remove residual acid and byproducts.
-
Neutralization: The protonated N-terminus is neutralized by washing with a solution of a hindered base, such as 10% DIEA in DMF, to prepare it for the coupling reaction.[5] This is followed by washing with DMF.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Boc-L-phenylalanine (typically 2-4 equivalents relative to the resin substitution) and a coupling reagent like HBTU (e.g., 0.95 equivalents relative to the amino acid) in DMF.
-
Add DIEA (2-4 equivalents) to the activation mixture.
-
Add the activated Boc-L-phenylalanine solution to the reaction vessel containing the resin.
-
The coupling reaction is allowed to proceed for 1-2 hours with agitation.
-
-
Washing: After the coupling reaction is complete, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.
-
Cycle Repetition: Steps 2 through 5 are repeated for each subsequent amino acid to be added to the peptide sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a strong acid, such as anhydrous hydrogen fluoride (HF) or a "cleavage cocktail" containing TFA and various scavengers (e.g., triisopropylsilane, water, ethanedithiol) to prevent side reactions.
-
Purification: The crude peptide is precipitated with cold diethyl ether, collected, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Boc Solid-Phase Peptide Synthesis Workflow
The following diagram illustrates the cyclical workflow for the incorporation of a Boc-protected amino acid, such as Boc-L-phenylalanine, in solid-phase peptide synthesis.
Caption: Workflow for a single coupling cycle in Boc-SPPS.
References
In-Depth Technical Guide to the Stability and Storage of Boc-S-benzyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-t-Butoxycarbonyl-S-benzyl-L-cysteine (Boc-S-benzyl-L-cysteine), a critical building block in peptide synthesis and drug development. Understanding the stability profile of this reagent is paramount for ensuring the integrity of synthetic processes and the quality of the final products.
Chemical Structure and Properties
IUPAC Name: (2R)-2-[(tert-butoxycarbonyl)amino]-3-(benzylsulfanyl)propanoic acid
Chemical Formula: C₁₅H₂₁NO₄S
Molecular Weight: 311.40 g/mol
Appearance: White to off-white crystalline powder
Recommended Storage and Handling
For optimal stability and to minimize degradation, Boc-S-benzyl-L-cysteine should be stored under the following conditions:
| Parameter | Recommended Condition | Justification |
| Temperature | 2°C to 8°C | Refrigeration minimizes the rate of potential thermal degradation and hydrolysis. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Protects against oxidation of the thioether linkage. |
| Light | Protected from light (amber vial) | Minimizes potential photodegradation. |
| Moisture | Tightly sealed container in a dry environment | Prevents hydrolysis of the Boc protecting group and the carboxylic acid moiety. |
Handling Precautions:
-
Allow the container to warm to room temperature before opening to prevent moisture condensation.
-
Use in a well-ventilated area or a fume hood.
-
Avoid contact with strong acids, bases, and oxidizing agents.
Stability Profile and Potential Degradation Pathways
Boc-S-benzyl-L-cysteine is generally stable under standard laboratory conditions when stored appropriately. However, it can be susceptible to degradation under specific stress conditions. The primary sites of degradation are the acid-labile Boc-protecting group and the oxidizable S-benzyl thioether.
Degradation Signaling Pathway
The following diagram illustrates the potential degradation pathways of Boc-S-benzyl-L-cysteine under various stress conditions.
An In-depth Technical Guide to Boc-Protected Gamma-Amino Acids for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide synthesis and drug development, the strategic use of protecting groups is paramount for achieving high yields and purity of the final product. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in this field, particularly for the protection of amine functionalities. This guide provides a comprehensive overview of Boc-protected gamma-amino acids (γ-amino acids), non-proteinogenic amino acids that offer unique structural properties for designing novel peptidomimetics and therapeutic agents. The incorporation of γ-amino acids, such as the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), into peptide backbones can induce specific conformations and enhance proteolytic stability, making them valuable tools in medicinal chemistry. This document will delve into the synthesis, properties, and applications of Boc-protected γ-amino acids, offering detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.
Core Concepts of Boc Protection
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, especially in solid-phase peptide synthesis (SPPS). Its popularity stems from its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions, which ensures the integrity of the growing peptide chain.[1][2]
Mechanism of Protection and Deprotection:
-
Protection: The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. This is a nucleophilic acyl substitution reaction.[2][3]
-
Deprotection: The removal of the Boc group is achieved by treatment with a moderate to strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).[2][3] The acid protonates the carbonyl oxygen of the carbamate, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to release the free amine.[3]
Synthesis and Characterization of Boc-γ-Amino Acids
The synthesis of Boc-protected γ-amino acids is a fundamental step for their subsequent use in peptide synthesis. A general and efficient method involves the reaction of the γ-amino acid with Boc anhydride under basic conditions.
Experimental Protocol: Synthesis of N-Boc-γ-aminobutyric acid (Boc-GABA-OH)
Materials:
-
γ-Aminobutyric acid (GABA)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve γ-aminobutyric acid (1.0 eq) in a 1:1 mixture of dioxane and a 1 M aqueous solution of sodium bicarbonate.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
After the reaction is complete (monitored by TLC), acidify the mixture to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure N-Boc-γ-aminobutyric acid.
Quantitative Data for N-Boc-γ-aminobutyric acid
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇NO₄ | [4][5] |
| Molecular Weight | 203.24 g/mol | [5] |
| CAS Number | 57294-38-9 | [4][5] |
| Appearance | White to pale cream crystals or powder | [4] |
| Melting Point | 54-60 °C | [4][5] |
| Boiling Point | 78-82 °C at 0.2 mmHg | [5] |
| Purity (Assay) | ≥97% | [5] |
Spectroscopic Data for N-Boc-γ-aminobutyric acid
| Spectroscopy | Key Signals | Reference |
| ¹H NMR | Spectra available for viewing. | [6] |
| ¹³C NMR | Spectra available for viewing. | [6] |
| FTIR | Spectra available for viewing. | [6] |
| Raman | Spectra available for viewing. | [6] |
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-protected γ-amino acids are valuable building blocks in SPPS for the synthesis of modified peptides. The Boc/Bzl (benzyl) protection strategy is a well-established method in SPPS.[7]
Experimental Workflow: Incorporation of Boc-GABA into a Peptide Chain
The following diagram illustrates the general workflow for a single coupling cycle in Boc-based SPPS.
Detailed Protocol: Single Coupling Cycle with Boc-GABA in SPPS
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-GABA-OH
-
Coupling reagent (e.g., HBTU - 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N'-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF.
-
Coupling: a. In a separate vessel, dissolve Boc-GABA-OH (4 eq), HBTU (3.9 eq), and DIEA (6 eq) in DMF. b. Add the activated amino acid solution to the resin. c. Agitate the mixture for 1-2 hours at room temperature. d. Wash the resin thoroughly with DMF and DCM.
-
Boc Deprotection: a. Treat the resin with a solution of 50% TFA in DCM for 30 minutes.[3][8] b. Wash the resin with DCM.
-
Neutralization: a. Neutralize the resulting trifluoroacetate salt by washing with a solution of 10% DIEA in DCM.[8] b. Wash the resin with DCM and DMF to prepare for the next coupling cycle.
Role in Drug Development and Signaling Pathways
γ-Amino acids, particularly GABA, play a crucial role as neurotransmitters. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its signaling is implicated in numerous neurological and psychiatric conditions.[9] Peptides containing GABA or its analogs can be designed to modulate GABAergic signaling.
GABAergic Synapse Signaling Pathway
The following diagram illustrates the key events at a GABAergic synapse, a target for many therapeutic interventions.
Boc-protected γ-amino acids are indispensable tools in modern peptide chemistry and drug discovery. Their ability to introduce conformational constraints and improve metabolic stability makes them attractive building blocks for the synthesis of novel therapeutic peptides. This guide has provided a detailed overview of their synthesis, characterization, and application, complete with experimental protocols and relevant biological context. The methodologies and data presented herein are intended to serve as a valuable resource for researchers aiming to leverage the unique properties of these non-natural amino acids in their scientific pursuits.
References
- 1. rsc.org [rsc.org]
- 2. youtube.com [youtube.com]
- 3. peptide.com [peptide.com]
- 4. N-Boc-gamma-aminobutyric acid, 98+% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 5. Boc-GABA-OH 97 57294-38-9 [sigmaaldrich.com]
- 6. spectrabase.com [spectrabase.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. chempep.com [chempep.com]
- 9. bachem.com [bachem.com]
A Technical Guide to Boc-L-para-Azidophenylalanine: A Versatile Tool for Elucidating Molecular Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Boc-L-para-azidophenylalanine (Boc-p-Azido-L-Phe), a versatile synthetic amino acid derivative. Due to the non-standard nature of the term "Boc-S-(gamma)-Phe," this guide focuses on the para-substituted analog, which aligns with the gamma-position nomenclature of the phenyl ring and is widely utilized in chemical biology and drug discovery. This document details its commercial availability, key applications in photo-crosslinking and bioconjugation, and provides experimental frameworks for its use.
Product Overview and Commercial Availability
Boc-p-Azido-L-Phe is a phenylalanine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and an azido moiety at the para position of the phenyl ring. The azido group serves as a photoactivatable crosslinking agent and a versatile handle for "click chemistry."
A variety of chemical suppliers offer Boc-p-Azido-L-Phe and its derivatives. The following table summarizes the offerings from several prominent suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| Chem-Impex | Boc-4-azido-L-phenylalanine | 33173-55-6 | C₁₄H₁₈N₄O₄ | 306.32 | ≥ 98% (HPLC) | Inquire |
| BOC Sciences | Boc-4-azido-D-phenylalanine | 214630-05-4 | C₁₄H₁₈N₄O₄ | 306.32 | ≥ 99% (HPLC, Chiral purity) | Inquire |
| US Biological | Boc-4-azido-D-phenylalanine | 214630-05-4 | C₁₄H₁₈N₄O₄ | 306.32 | Highly Purified | 50mg, 100mg, 250mg, 500mg, 1g |
Key Applications and Experimental Protocols
Boc-p-Azido-L-Phe is a powerful tool for investigating molecular interactions, primarily through photo-crosslinking and click chemistry.
Photo-Crosslinking for Studying Protein-Protein Interactions
The para-azido group on the phenylalanine side chain is photoactivatable. Upon exposure to UV light, it forms a highly reactive nitrene intermediate that can covalently bond with nearby molecules, effectively "trapping" transient interactions.[1]
This protocol outlines a general procedure for the site-specific incorporation of p-azidophenylalanine into a target protein in living cells to identify its interaction partners.[1][2][3]
-
Genetic Encoding:
-
Utilize an amber stop codon (TAG) at the desired site in the gene of the protein of interest.
-
Co-express an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host cell's machinery and specifically recognizes p-azidophenylalanine and the amber codon.
-
-
Cell Culture and Induction:
-
Culture the cells in a medium supplemented with p-azidophenylalanine (typically 1 mM for HEK293T cells).[3]
-
Induce the expression of the target protein.
-
-
Photo-Crosslinking:
-
Irradiate the cells with UV light (typically 365 nm) to activate the azido group and induce covalent crosslinking between the target protein and its interacting partners.[1]
-
-
Analysis of Crosslinked Complexes:
-
Lyse the cells and analyze the protein lysate by SDS-PAGE and Western blotting to detect higher molecular weight bands corresponding to the crosslinked complexes.
-
For identification of unknown interaction partners, the crosslinked complex can be purified (e.g., via immunoprecipitation of the target protein) and subjected to mass spectrometry analysis.[3][4]
-
Click Chemistry for Bioconjugation
The azido group also serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. This allows for the covalent attachment of various reporter molecules, such as fluorophores or biotin, to the protein of interest.[5][6][][8][9]
This protocol describes a general method for labeling a protein containing an azide group with an alkyne-functionalized reporter molecule.[5]
-
Reagent Preparation:
-
Prepare stock solutions of the azide-containing protein, the alkyne-functionalized reporter molecule, a copper(II) sulfate (CuSO₄) solution, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA for aqueous solutions).
-
-
Click Reaction:
-
In a suitable buffer, combine the azide-containing protein and the alkyne-functionalized reporter molecule.
-
Add the copper-chelating ligand and CuSO₄.
-
Initiate the reaction by adding the reducing agent.
-
Incubate the reaction mixture at room temperature, protected from light.
-
-
Purification and Analysis:
-
Purify the labeled protein from excess reagents using appropriate chromatography techniques.
-
Analyze the labeled protein using methods such as SDS-PAGE with fluorescence imaging (if a fluorescent reporter was used) or mass spectrometry.
-
Visualizing Experimental Workflows
The following diagrams illustrate the key experimental workflows described above.
Caption: Workflow for in vivo photo-crosslinking.
Caption: Workflow for CuAAC-based bioconjugation.
Conclusion
Boc-L-para-azidophenylalanine is a powerful and versatile tool for chemical biologists and drug discovery scientists. Its dual functionality as a photo-crosslinker and a click chemistry handle enables the robust investigation of protein-protein interactions and the site-specific labeling of biomolecules. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers looking to incorporate this valuable reagent into their studies.
References
- 1. An in vivo photo-cross-linking approach reveals a homodimerization domain of Aha1 in S. cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequence context and crosslinking mechanism affect the efficiency of in vivo capture of a protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Capture and mass spectrometry analysis of effector-substrate complexes using genetically incorporated photo-crosslinkers in host cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 5. broadpharm.com [broadpharm.com]
- 6. Click Chemistry [organic-chemistry.org]
- 8. interchim.fr [interchim.fr]
- 9. peptide.com [peptide.com]
In-Depth Technical Guide: Boc-S-(gamma)-Phe in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-S-(gamma)-Phe, chemically known as Boc-S-phenyl-L-cysteine, is a protected amino acid derivative that serves as a valuable building block in peptide chemistry. The tert-butoxycarbonyl (Boc) protecting group on the N-terminus provides stability under various conditions and allows for selective deprotection, a cornerstone of solid-phase peptide synthesis (SPPS). The defining feature of this molecule is the S-phenyl group on the cysteine side chain, which introduces unique steric and electronic properties into a peptide sequence. This modification can significantly influence the peptide's conformation, hydrophobicity, and biological activity, opening avenues for the development of novel peptide-based therapeutics and research tools.
This technical guide provides a comprehensive overview of the potential applications of this compound in peptide chemistry, with a focus on its incorporation into peptide chains, relevant experimental protocols, and its role in the development of bioactive peptides, particularly as inhibitors of HIV protease.
Physicochemical Properties and Synthesis of this compound
The introduction of a phenylthio group to the cysteine side chain imparts increased hydrophobicity and aromaticity to the amino acid. These properties can be leveraged to modulate the solubility and binding characteristics of the resulting peptide.
| Property | Value |
| Molecular Formula | C₁₄H₁₉NO₄S |
| Molecular Weight | 297.37 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as DMF, DCM, and methanol |
Table 1: Physicochemical properties of this compound.
The synthesis of this compound is typically achieved through the reaction of Boc-L-cysteine with a phenylating agent. The Boc protecting group is crucial for preventing unwanted side reactions at the alpha-amino group during this process.
Applications in Peptide Chemistry
The primary application of this compound lies in its use as a building block for the synthesis of modified peptides with tailored properties.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This compound is well-suited for Boc-based SPPS protocols. The workflow for incorporating this amino acid into a growing peptide chain on a solid support follows the standard Boc-SPPS cycle.
Modulation of Peptide Structure and Function
The bulky and hydrophobic phenyl group on the cysteine side chain can significantly impact the secondary and tertiary structure of a peptide. This can lead to:
-
Enhanced Stability: The phenyl group can shield the peptide backbone from enzymatic degradation.
-
Improved Binding Affinity: The aromatic ring can participate in π-π stacking and hydrophobic interactions with biological targets.
-
Modified Pharmacokinetics: The increased lipophilicity can affect the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide.
Potential Application as an HIV Protease Inhibitor
A significant area of interest for peptides containing S-phenyl-cysteine is in the development of inhibitors for HIV-1 protease, a critical enzyme in the viral life cycle.
Mechanism of Action
HIV-1 protease is an aspartic protease that cleaves viral polyproteins into functional proteins, a necessary step for viral maturation. Inhibitors of this enzyme are a key component of highly active antiretroviral therapy (HAART). Peptides containing S-phenyl-cysteine can be designed to mimic the natural substrates of HIV-1 protease, binding to the active site with high affinity and blocking its function. The phenyl group can make favorable van der Waals interactions within the hydrophobic S1 subsite of the enzyme.
Quantitative Data on Inhibition
| Inhibitor Class | General IC₅₀ Range (nM) | Key Interactions |
| Peptidomimetic Inhibitors | 1 - 100 | Hydrophobic interactions in S1/S1' and S2/S2' pockets; hydrogen bonding with catalytic aspartates. |
Table 2: General inhibitory concentrations for peptidomimetic HIV protease inhibitors.
Experimental Protocols
The following is a representative protocol for the incorporation of this compound into a peptide using manual Boc-SPPS.
Materials and Reagents
-
This compound
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, DIC/HOBt)
-
Scavengers for cleavage (e.g., anisole, thioanisole)
-
Hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
-
Diethyl ether
-
Acetonitrile
-
Water (HPLC grade)
Synthesis Workflow
Protocol Steps:
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain.
-
Washes: Wash the resin thoroughly with DCM and then with DMF to remove residual TFA and prepare for coupling.
-
Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF.
-
Coupling:
-
Dissolve this compound (3-4 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the reaction completion using a qualitative test such as the Kaiser test.
-
-
Washes: Wash the resin with DMF and DCM.
-
Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as HF or TFMSA in the presence of scavengers.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Conclusion
This compound is a versatile building block in peptide chemistry that allows for the introduction of a hydrophobic and aromatic moiety into peptide sequences. This modification can significantly influence the structural and biological properties of peptides, making it a valuable tool for researchers in drug discovery and chemical biology. The potential application of S-phenyl-cysteine-containing peptides as HIV protease inhibitors highlights the therapeutic relevance of this non-canonical amino acid. The use of standard Boc-SPPS protocols allows for the straightforward incorporation of this compound into desired peptide sequences, enabling the exploration of its full potential in the design of novel bioactive molecules.
An In-depth Technical Guide on the Core Mechanism of Action of β-Phenyl-γ-aminobutyric Acid in Biological Systems
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The initial query for "Boc-S-(gamma)-Phe" did not correspond to a widely recognized or studied compound in scientific literature. "Boc" (tert-butyloxycarbonyl) is a common protecting group used in the chemical synthesis of molecules, including γ-aminobutyric acid (GABA) derivatives. It is highly probable that the intended subject of inquiry was the well-researched, biologically active compound β-phenyl-γ-aminobutyric acid , commonly known as Phenibut . This guide will, therefore, focus on the extensive body of research available for Phenibut.
Executive Summary
Phenibut (β-phenyl-γ-aminobutyric acid) is a neuropsychotropic drug developed in the Soviet Union in the 1960s.[1] It is a derivative of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), with a phenyl ring substitution at the β-position. This structural modification significantly increases its lipophilicity, allowing it to cross the blood-brain barrier, a feat GABA itself cannot readily accomplish.[2] Phenibut exhibits a unique dual mechanism of action, primarily functioning as a GABAB receptor agonist and as a blocker of α2δ subunit-containing voltage-dependent calcium channels (VDCCs).[2][3] These actions underpin its anxiolytic, nootropic (cognition-enhancing), and sedative effects.[2] This document provides a comprehensive overview of Phenibut's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of its signaling pathways and experimental workflows.
Core Mechanism of Action
Phenibut's pharmacological effects are primarily attributed to its interaction with two key targets in the central nervous system:
-
GABA-B Receptor Agonism: Phenibut acts as a full agonist at the GABAB receptor, mimicking the action of the endogenous ligand GABA.[2] This activity is stereoselective, with the R-enantiomer of Phenibut being responsible for its affinity to the GABAB receptor.[1][3] The S-enantiomer does not bind to this receptor.[1] Activation of GABAB receptors, which are G-protein coupled receptors, leads to a cascade of inhibitory downstream effects.
-
Voltage-Dependent Calcium Channel (VDCC) Blockade: Both the R- and S-enantiomers of Phenibut bind to the α2δ subunit of voltage-dependent calcium channels.[1][3] This mechanism is analogous to that of gabapentinoids like gabapentin and pregabalin.[4] By binding to this subunit, Phenibut modulates calcium influx into neurons, leading to a reduction in the release of excitatory neurotransmitters.
Stereoselectivity of Action
It is crucial to note the stereospecificity of Phenibut's actions. The R-enantiomer is responsible for the effects mediated by the GABAB receptor.[1] In contrast, both R- and S-enantiomers demonstrate binding to the α2δ subunit of VDCCs.[1] Studies have indicated that R-phenibut has a higher affinity for the α2δ subunit of the VDCC than for the GABAB receptor.[5]
Signaling Pathways
GABAB Receptor-Mediated Signaling
Activation of the GABAB receptor by R-phenibut initiates a G-protein-mediated signaling cascade that results in neuronal inhibition. The key downstream effects include:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: This results in potassium ion efflux, leading to hyperpolarization of the neuronal membrane and making it less likely to fire an action potential.
-
Inhibition of Voltage-Dependent Calcium Channels (VDCCs): This reduces the influx of calcium ions, which is a critical step in neurotransmitter release.
Caption: GABAB Receptor Signaling Pathway Activated by R-Phenibut.
α2δ Subunit of VDCC-Mediated Action
By binding to the α2δ subunit of VDCCs, both R- and S-phenibut modulate the function of these channels.[1] This interaction is thought to interfere with the trafficking of the channel to the presynaptic membrane and reduce its overall activity.[6] The primary consequence of this action is a decrease in the influx of calcium ions into the presynaptic terminal upon depolarization, which in turn reduces the release of excitatory neurotransmitters such as glutamate.
Caption: Phenibut's Action on the α2δ Subunit of VDCCs.
Quantitative Data
The following tables summarize the available quantitative data for Phenibut's interaction with its primary molecular targets.
Table 1: Binding Affinities (Ki) at the α2δ Subunit of Voltage-Dependent Calcium Channels
| Compound | Ki (μM) | Source |
| R-phenibut | 23 | [1] |
| S-phenibut | 39 | [1] |
| Baclofen | 156 | [1] |
| Gabapentin | 0.05 | [1] |
Data from radioligand binding experiments using rat brain membrane preparations.[1]
Table 2: Preclinical Efficacy in Animal Models
| Model | Species | Effect | Effective Dose | Source |
| Formalin-induced paw-licking test | Rat | Anti-nociceptive | Dose-dependent decrease | [1] |
| Pentylenetetrazole (PTZ)-induced seizures | Rat | No effect on seizures | Up to 100 mg/kg | [1] |
Experimental Protocols
Radioligand Binding Assay for α2δ Subunit of VDCCs
This protocol is adapted from studies assessing the binding affinity of Phenibut for the α2δ subunit of VDCCs.[1]
Objective: To determine the equilibrium dissociation constant (Ki) of test compounds (e.g., R- and S-phenibut) for the α2δ subunit of VDCCs.
Materials:
-
Rat brain tissue
-
Homogenization buffer (e.g., 0.32 M sucrose)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [3H]gabapentin)
-
Test compounds (R-phenibut, S-phenibut, etc.)
-
Non-specific binding control (e.g., high concentration of unlabeled gabapentin)
-
Centrifuge capable of 140,000 x g
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brains in homogenization buffer.
-
Perform a series of centrifugation steps to isolate the brain cell membranes.
-
Resuspend the final membrane pellet in the binding buffer.
-
-
Binding Assay:
-
In a multi-well plate, add the prepared membranes, the radioligand ([3H]gabapentin), and varying concentrations of the test compound.
-
For non-specific binding, add a high concentration of unlabeled gabapentin.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Termination and Quantification:
-
Terminate the reaction by rapid filtration over glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Caption: Workflow for a Radioligand Binding Assay.
Quantification of Phenibut in Brain Tissue by LC-MS/MS
This protocol is based on a validated method for the quantification of Phenibut in rat brain tissue extracts.
Objective: To accurately measure the concentration of Phenibut in brain tissue samples.
Materials:
-
Brain tissue samples
-
Acetonitrile with 0.1% formic acid
-
Ultrapure water
-
Phenibut standard stock solution
-
LC-MS/MS system (e.g., tandem quadrupole mass spectrometer with electrospray ionization)
-
Reversed-phase chromatography column
Procedure:
-
Sample Preparation:
-
Prepare brain tissue extracts.
-
Perform protein precipitation by adding acidic acetonitrile to the tissue extract.
-
Sonicate and centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
-
Perform chromatographic separation using a reversed-phase column with a suitable mobile phase gradient (e.g., acetonitrile and 0.1% formic acid in water).
-
Detect Phenibut using electrospray ionization in positive ion mode and multiple reaction monitoring (MRM). The precursor-to-product ion transition for Phenibut is typically m/z 180.3 → m/z 117.2.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of Phenibut of known concentrations.
-
Analyze the samples and quantify the concentration of Phenibut by comparing the peak areas to the calibration curve.
-
Caption: Workflow for LC-MS/MS Quantification of Phenibut.
Conclusion
Phenibut's mechanism of action is multifaceted, involving both agonism at GABAB receptors and blockade of α2δ subunit-containing voltage-dependent calcium channels. This dual activity contributes to its complex pharmacological profile, which includes anxiolytic, sedative, and nootropic properties. The stereoselectivity of its interaction with the GABAB receptor is a key aspect of its pharmacology. The experimental protocols outlined in this guide provide a framework for the further investigation of Phenibut and similar compounds, enabling researchers to quantitatively assess their interactions with biological systems. A thorough understanding of these mechanisms is essential for the development of novel therapeutics targeting the GABAergic system and voltage-gated calcium channels.
References
- 1. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pregabalin - Wikipedia [en.wikipedia.org]
- 5. science.rsu.lv [science.rsu.lv]
- 6. Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Solid-Phase Peptide Synthesis of Peptides Containing γ-Amino-L-phenylalanine (γ-Phe) using Boc Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, such as γ-amino acids, into peptide structures is a powerful strategy in drug discovery and development. Peptides containing γ-amino acids often exhibit enhanced proteolytic stability, unique conformational properties, and novel biological activities compared to their α-peptide counterparts. This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of peptides containing γ-amino-L-phenylalanine (γ-Phe) utilizing tert-butyloxycarbonyl (Boc) protecting group chemistry.
The Boc-SPPS strategy is a well-established method for peptide synthesis. It involves the sequential addition of Nα-Boc protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[1] The Boc group is used for the temporary protection of the α-amino group and is removed by treatment with a moderate acid, such as trifluoroacetic acid (TFA).[2] Side-chain functional groups are protected by more acid-stable groups, which are removed at the final cleavage step with a strong acid like hydrofluoric acid (HF).[3]
These protocols are designed to be a comprehensive guide for researchers aiming to synthesize γ-Phe-containing peptides for various applications, including structure-activity relationship (SAR) studies, therapeutic lead optimization, and the development of novel biomaterials.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Sigma-Aldrich, etc. | |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific, etc. | |
| Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Sigma-Aldrich, etc. | |
| Trifluoroacetic acid (TFA) | Reagent Grade | Sigma-Aldrich, etc. | Caution: Corrosive |
| Piperidine | Reagent Grade | Sigma-Aldrich, etc. | For Fmoc deprotection (if applicable) |
| Boc-γ-amino-L-phenylalanine | Custom Synthesis or Commercial | Ensure high purity | |
| Boc-α-amino acids | Peptide Synthesis Grade | ChemPep, etc. | |
| Coupling Reagents (HBTU, HATU, HOBt, DIC) | Peptide Synthesis Grade | Various | |
| Cleavage Cocktail Reagents (HF, TFMSA, etc.) | High Purity | Caution: Highly Hazardous | Requires specialized equipment |
| Scavengers (e.g., anisole, thioanisole, p-cresol) | Reagent Grade | Sigma-Aldrich, etc. | |
| Diethyl ether (cold) | ACS Grade | Fisher Scientific, etc. | |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific, etc. | |
| Water | HPLC Grade | Fisher Scientific, etc. |
Resins for Boc-SPPS
| Resin Type | Linker | C-terminal functionality | Recommended Use |
| Merrifield Resin | Chloromethyl | Carboxylic acid | Standard Boc-SPPS for peptide acids |
| PAM Resin | Phenylacetamidomethyl | Carboxylic acid | Increased stability to TFA, for longer peptides |
| MBHA Resin | p-Methylbenzhydrylamine | Amide | For synthesis of peptide amides |
Equipment
-
Manual or automated peptide synthesizer
-
Reaction vessels with fritted filters
-
Shaker or vortexer
-
Fume hood
-
Lyophilizer (freeze-dryer)
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
-
Mass spectrometer (e.g., ESI-MS, MALDI-TOF) for characterization
Experimental Protocols
Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Merrifield resin for a C-terminal acid) in a reaction vessel.
-
Add DCM to the resin (10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DCM using vacuum filtration.
-
Wash the resin three times with DMF to prepare for the first amino acid coupling.
First Amino Acid Attachment (Loading)
This protocol is for attaching the first Boc-amino acid to Merrifield resin.
-
Dissolve Boc-amino acid (2 equivalents relative to resin substitution) in a minimal amount of DMF.
-
Add cesium carbonate (Cs₂CO₃) (1 equivalent) to the amino acid solution and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting Boc-amino acid cesium salt in DMF (10 mL per gram of resin).
-
Add the solution to the swollen and washed Merrifield resin.
-
Heat the reaction mixture to 50 °C and shake for 12-24 hours.
-
Wash the resin sequentially with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x).
-
Dry the resin under vacuum.
-
Determine the loading of the first amino acid using a quantitative method (e.g., picric acid titration).
Peptide Chain Elongation Cycle
The following steps are repeated for each amino acid to be incorporated into the peptide chain.
-
Wash the resin-bound peptide with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin.[2]
-
Shake for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and shake for 20-30 minutes.[2]
-
Drain the TFA solution.
-
Wash the resin with DCM (3x) to remove residual TFA.
-
Wash the resin with isopropanol (IPA) (2x) and DCM (3x).
-
Add a solution of 5-10% DIPEA in DCM to the resin.
-
Shake for 2 minutes and drain.
-
Repeat the neutralization step.
-
Wash the resin with DCM (3x) to remove excess base.
This protocol uses HBTU as the coupling reagent.
-
In a separate vial, dissolve the Boc-amino acid (or Boc-γ-Phe) (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add HBTU (2.9 equivalents) and DIPEA (6 equivalents) to the amino acid solution.
-
Allow the activation to proceed for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected and neutralized peptide-resin.
-
Shake the reaction vessel for 1-2 hours. For the sterically hindered γ-amino acid, a longer coupling time or a double coupling may be necessary.
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test (yellow beads) indicates a complete reaction.
-
If the coupling is incomplete, drain the solution and repeat the coupling step with a freshly prepared activated amino acid solution.
-
Once the coupling is complete, drain the reaction solution and wash the peptide-resin with DMF (3x) and DCM (3x).
Final Cleavage and Deprotection
Caution: This step involves the use of highly corrosive and toxic hydrofluoric acid (HF) and must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
-
Dry the peptide-resin thoroughly under high vacuum.
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add scavengers (e.g., p-cresol, anisole) to the reaction vessel to protect sensitive amino acid side chains.
-
Cool the reaction vessel to 0 °C.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Wash the cleaved peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter and collect the crude peptide.
-
Dissolve the crude peptide in an appropriate solvent (e.g., aqueous acetonitrile) and lyophilize.
Purification and Analysis
-
Purify the crude peptide using preparative reverse-phase HPLC (RP-HPLC).
-
Analyze the purified peptide fractions by analytical RP-HPLC to assess purity.
-
Confirm the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF MS).
Quantitative Data Summary
The following tables provide typical quantitative data for Boc-SPPS. Actual values may need to be optimized for specific peptide sequences.
Table 1: Reagent Equivalents for a Standard Coupling Cycle
| Reagent | Equivalents (relative to resin loading) |
| Boc-Amino Acid | 3.0 |
| HBTU | 2.9 |
| HOBt | 3.0 |
| DIPEA | 6.0 |
Table 2: Typical Reaction Times and Conditions
| Step | Reagents | Time | Temperature |
| Resin Swelling | DCM | 30 min | Room Temp |
| Boc Deprotection | 50% TFA in DCM | 2 + 20 min | Room Temp |
| Neutralization | 10% DIPEA in DCM | 2 x 2 min | Room Temp |
| Coupling (α-amino acid) | Boc-AA, HBTU, HOBt, DIPEA | 1-2 hours | Room Temp |
| Coupling (γ-amino acid) | Boc-γ-Phe, HBTU, HOBt, DIPEA | 2-4 hours (or double coupling) | Room Temp |
| HF Cleavage | Anhydrous HF, Scavengers | 1-2 hours | 0 °C |
Visualizations
Diagram 1: General Structure of a Peptide Containing a γ-Amino Acid
Caption: Structure of a tripeptide incorporating a central γ-phenylalanine residue.
Diagram 2: Logical Workflow of Boc-SPPS Cycle
Caption: The iterative cycle of deprotection, neutralization, and coupling in Boc-SPPS.
Diagram 3: Signaling Pathway of a Hypothetical Bioactive Peptide
As specific signaling pathways for γ-Phe-containing peptides are diverse and depend on the full peptide sequence, a generalized diagram is presented to illustrate a common mechanism of action for bioactive peptides, such as receptor binding and downstream signaling.
Caption: A generalized signaling pathway initiated by a bioactive peptide binding to a cell surface receptor.
Conclusion
The solid-phase synthesis of peptides containing γ-amino-L-phenylalanine using Boc chemistry is a feasible and valuable technique for generating novel peptide analogs. While the incorporation of γ-amino acids may require optimization of coupling times and conditions due to potential steric hindrance, the general principles of Boc-SPPS are applicable. The protocols and data provided herein serve as a comprehensive guide for the successful synthesis, purification, and characterization of these modified peptides, paving the way for further exploration of their therapeutic and biological potential. Researchers should always adhere to strict safety protocols, particularly when handling hazardous reagents like TFA and HF.
References
Application Notes and Protocols for Boc-S-(γ)-Phe Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the coupling of Boc-S-(γ)-Phe (Boc-S-3-amino-4-phenylbutanoic acid), a crucial building block in the synthesis of modified peptides and pharmaceutical intermediates. The gamma-amino acid structure of Boc-S-(γ)-Phe introduces unique stereochemical and steric considerations that necessitate optimized coupling strategies to ensure high yield and optical purity.
Introduction to Boc-S-(γ)-Phe Coupling
Boc-S-(γ)-Phe is a non-proteinogenic amino acid derivative widely utilized in medicinal chemistry to introduce conformational constraints and improve the pharmacokinetic profiles of peptide-based therapeutics. The presence of the phenyl group on the side chain and the gamma-position of the amino group create a sterically hindered environment around the carboxylic acid and amino functionalities. This steric hindrance can impede the efficiency of standard peptide coupling reactions, leading to lower yields and the potential for side reactions, including racemization.
Therefore, the selection of an appropriate coupling reagent and the optimization of reaction conditions are critical for the successful incorporation of Boc-S-(γ)-Phe into a peptide sequence. This document outlines protocols for commonly used and effective coupling reagents and provides a comparative overview of their performance.
Comparative Data of Common Coupling Reagents
The choice of coupling reagent significantly impacts the yield and purity of the resulting peptide. Below is a summary of commonly used coupling reagents and their typical performance in the context of sterically hindered amino acids like Boc-S-(γ)-Phe.
| Coupling Reagent | Activating Agent | Additive | Base | Typical Yield (%) | Key Considerations |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | (HOAt) | DIPEA, NMM | 85-95 | High efficiency, low racemization. Preferred for difficult couplings. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOBt | DIPEA, NMM | 80-90 | Effective for sterically hindered amino acids; HOBt additive minimizes racemization.[1][2][3] |
| EDC/HOBt | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | HOBt | DIPEA, NMM | 70-85 | Cost-effective; reaction times may be longer. Potential for side reactions if not optimized. |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide | HOBt | - | 75-85 | Byproduct (diisopropylurea) is soluble in organic solvents, facilitating purification.[4] |
Note: Yields are approximate and can vary based on the specific amino acid sequence, solid support (if applicable), and reaction conditions.
Experimental Protocols
The following are detailed protocols for the coupling of Boc-S-(γ)-Phe using various reagents. These protocols are suitable for both solid-phase peptide synthesis (SPPS) and solution-phase synthesis, with minor modifications.
HATU Mediated Coupling Protocol
HATU is a highly efficient coupling reagent, particularly for sterically hindered amino acids, and is known to suppress racemization.
Materials:
-
Boc-S-(γ)-Phe
-
N-terminal deprotected amino acid or peptide (on solid support or in solution)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
In a reaction vessel, dissolve Boc-S-(γ)-Phe (1.2 equivalents) and HATU (1.15 equivalents) in anhydrous DMF.
-
Add DIPEA (2 equivalents) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the pre-activated solution to the N-terminal deprotected amino acid or peptide (1 equivalent).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using a suitable method (e.g., Kaiser test for SPPS).
-
Upon completion, if on solid phase, wash the resin with DMF, DCM, and methanol. If in solution, proceed with standard aqueous work-up and purification.
HBTU/HOBt Mediated Coupling Protocol
HBTU, in the presence of HOBt, is a robust coupling system that effectively minimizes racemization, making it suitable for chiral gamma-amino acids.[1][2][3]
Materials:
-
Boc-S-(γ)-Phe
-
N-terminal deprotected amino acid or peptide
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA or NMM
-
Anhydrous DMF or DCM
Procedure:
-
In a reaction vessel, combine Boc-S-(γ)-Phe (1.5 equivalents), HBTU (1.45 equivalents), and HOBt (1.5 equivalents).
-
Dissolve the mixture in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the solution and stir for 10-15 minutes at room temperature for pre-activation.
-
Add the activated mixture to the N-terminal deprotected amino acid or peptide (1 equivalent).
-
Allow the reaction to proceed for 3-6 hours at room temperature. Monitor for completion.
-
Follow the appropriate work-up and purification procedure based on the synthesis phase (solid or solution).
EDC/HOBt Mediated Coupling Protocol
This classic carbodiimide-mediated coupling is a cost-effective option, though it may require longer reaction times for sterically hindered amino acids.
Materials:
-
Boc-S-(γ)-Phe
-
N-terminal deprotected amino acid or peptide
-
EDC hydrochloride (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt
-
DIPEA or NMM
-
Anhydrous DMF or DCM
Procedure:
-
Dissolve Boc-S-(γ)-Phe (1.5 equivalents) and HOBt (1.5 equivalents) in anhydrous DMF or a mixture of DMF/DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.5 equivalents) to the solution, followed by DIPEA (1.5 equivalents).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the N-terminal deprotected amino acid or peptide (1 equivalent) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction for completion and proceed with the appropriate work-up and purification.
Visualizations
General Signaling Pathway for Peptide Coupling
Caption: General workflow for Boc-strategy peptide synthesis.
Experimental Workflow for Boc-S-(γ)-Phe Coupling
Caption: Step-by-step experimental workflow for coupling.
Logical Relationship of Reagents
Caption: Functional relationships of reagents in the coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 3. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. peptide.com [peptide.com]
Application Note: Protocol for Boc Deprotection of S-γ-Nitro-L-Phenylalanine Residues
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in peptide synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][2] S-γ-nitro-L-phenylalanine, a non-standard amino acid, is a valuable building block in the synthesis of novel peptides and peptidomimetics for drug discovery and development. The presence of the nitro group on the phenyl ring can modulate the electronic and steric properties of the amino acid, influencing peptide structure and function. This application note provides a detailed protocol for the efficient deprotection of the Boc group from S-γ-nitro-L-phenylalanine residues within a peptide sequence during solid-phase peptide synthesis (SPPS).
The standard method for Boc deprotection involves treatment with a strong acid, most commonly trifluoroacetic acid (TFA), in a suitable solvent such as dichloromethane (DCM).[1][3] During this process, the tert-butyl cation is generated, which can lead to undesired side reactions, particularly alkylation of sensitive amino acid residues like tryptophan, methionine, and cysteine.[2] To mitigate these side reactions, scavengers are typically added to the deprotection solution to trap the reactive carbocations. This protocol incorporates the use of scavengers to ensure high purity of the final peptide product.
Experimental Protocol
This protocol outlines the procedure for the removal of the N-terminal Boc protecting group from a peptide-resin containing an S-γ-nitro-L-phenylalanine residue.
Materials
-
Boc-protected peptide-resin containing S-γ-nitro-L-phenylalanine
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Anisole, reagent grade (scavenger)
-
Thioanisole, reagent grade (scavenger)
-
Dichloromethane (DCM), for washing
-
N,N-Diisopropylethylamine (DIPEA), peptide synthesis grade
-
Methanol (MeOH), for washing
-
Solid-phase peptide synthesis vessel
-
Shaker or vortexer
-
Filtration apparatus
Deprotection Solution Preparation (Cleavage Cocktail)
Prepare the deprotection solution fresh before each use. For every 1 gram of peptide-resin, prepare 10 mL of the deprotection solution.
Standard Deprotection Solution:
-
95% (v/v) Trifluoroacetic acid (TFA)
-
2.5% (v/v) Deionized water
-
2.5% (v/v) Anisole
For peptides containing sensitive residues (e.g., Trp, Met, Cys) in addition to γ-nitro-Phe:
-
90% (v/v) Trifluoroacetic acid (TFA)
-
5% (v/v) Thioanisole
-
3% (v/v) 1,2-Ethanedithiol (EDT)
-
2% (v/v) Anisole
Step-by-Step Procedure
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in the reaction vessel.
-
DCM Wash: Drain the DCM and wash the resin three times with fresh DCM to remove any residual solvents.
-
Deprotection Reaction:
-
Add the freshly prepared deprotection solution to the swollen resin (10 mL per gram of resin).
-
Shake the reaction vessel at room temperature for 30 minutes. The resin may change color during this step.
-
-
Filtration: Drain the deprotection solution from the reaction vessel.
-
DCM Washes: Wash the resin five times with DCM to remove residual TFA and scavengers.
-
Methanol Washes: Wash the resin three times with methanol to shrink the resin and remove any remaining reagents.
-
DCM Washes: Wash the resin three times with DCM to prepare for the next coupling step.
-
Neutralization (for subsequent coupling):
-
If another amino acid is to be coupled, neutralize the N-terminal amine salt.
-
Wash the resin with a 10% (v/v) solution of DIPEA in DCM for 2-5 minutes.
-
Repeat the neutralization step.
-
Wash the resin five times with DCM to remove excess base.
-
-
Drying: If the deprotection is the final step before cleavage from the resin, dry the resin under vacuum after the final DCM washes.
Data Presentation
While specific quantitative data for the Boc deprotection of S-γ-nitro-L-phenylalanine is not extensively published, the following table summarizes typical conditions and expected outcomes based on standard Boc deprotection protocols for other amino acids. Researchers should perform a trial deprotection on a small scale to optimize conditions for their specific peptide sequence.
| Parameter | Condition | Expected Outcome | Notes |
| Deprotection Reagent | 90-95% TFA in DCM | >99% deprotection | The concentration of TFA can be adjusted, but 95% is standard for complete and rapid removal. |
| Reaction Time | 30 minutes | Complete deprotection | Reaction time can be monitored by a Kaiser test. Longer times may be needed for sterically hindered residues. |
| Temperature | Room Temperature (20-25 °C) | Efficient reaction | Exothermic reactions are not expected, but temperature should be monitored. |
| Scavengers | Anisole, Thioanisole, EDT | Minimized side products | The choice of scavengers depends on the presence of other sensitive amino acids in the peptide sequence. |
| Expected Purity | >95% (post-deprotection) | High purity | Purity is dependent on the efficiency of the preceding coupling steps and the washing procedure. Analysis can be done by HPLC. |
| Expected Yield | Quantitative | No loss of peptide | The peptide remains attached to the resin, so no loss is expected at this stage. |
Mandatory Visualizations
Experimental Workflow for Boc Deprotection
References
Application Notes and Protocols for Incorporating Boc-S-γ-Phe into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology, enabling the development of peptidomimetics with enhanced stability, novel structural properties, and tailored biological activities. This document provides detailed application notes and protocols for the incorporation of Boc-S-γ-Phe , the N-terminally protected S-enantiomer of γ-amino-β-phenylbutyric acid, into peptide chains using Boc-based Solid-Phase Peptide Synthesis (SPPS).
Gamma-amino acids, such as the derivative presented here, are of particular interest as they introduce greater conformational flexibility into the peptide backbone compared to their α-amino acid counterparts. This can lead to the formation of unique secondary structures, such as helices and turns, which can modulate the binding affinity and specificity of the peptide for its biological target.[1][2][3] The phenyl side chain of Boc-S-γ-Phe provides a key hydrophobic interaction moiety, making it a valuable building block for designing peptides that target a wide range of receptors and enzymes.
Chemical Properties of Boc-S-γ-Phe
| Property | Value |
| Full Chemical Name | (S)-4-(tert-butoxycarbonylamino)-3-phenylbutanoic acid |
| Abbreviation | Boc-S-γ-Phe |
| Molecular Formula | C15H21NO4 |
| Molecular Weight | 279.33 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DCM, and other common organic solvents for SPPS |
| Protection Group | tert-butyloxycarbonyl (Boc) |
Applications in Peptide Science and Drug Development
The inclusion of Boc-S-γ-Phe in a peptide sequence can confer several advantageous properties:
-
Enhanced Proteolytic Stability: The γ-amino acid backbone is often less susceptible to cleavage by proteases compared to the natural peptide bond, leading to a longer in vivo half-life.
-
Induction of Novel Secondary Structures: The increased flexibility of the peptide backbone due to the additional methylene group can promote the formation of unique helical structures (e.g., 12-helices or 12/10-helices), which can be critical for biological activity.[1][2]
-
Modulation of Receptor Binding: The distinct conformational landscape of γ-peptides can allow for fine-tuning of the binding affinity and selectivity for specific receptors or enzymes.
-
Development of Foldamers: Peptides containing γ-amino acids are key components in the design of foldamers, which are oligomers that adopt well-defined, predictable three-dimensional structures.[1]
Experimental Protocols
Protocol 1: Synthesis of Boc-S-γ-Phe
This protocol outlines a plausible synthetic route for Boc-S-γ-Phe, starting from commercially available precursors.
Workflow for the Synthesis of Boc-S-γ-Phe
Caption: Synthesis workflow for Boc-S-γ-Phe.
Materials:
-
Malonic acid di-tert-butyl ester
-
Cinnamaldehyde
-
Sodium ethoxide
-
Ammonium acetate
-
Sodium cyanoborohydride
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Lithium hydroxide (LiOH)
-
Solvents: Ethanol, Methanol, Dichloromethane (DCM), Tetrahydrofuran (THF), Water
-
Silica gel for column chromatography
Procedure:
-
Michael Addition: Dissolve malonic acid di-tert-butyl ester and cinnamaldehyde in ethanol. Add a catalytic amount of sodium ethoxide and stir at room temperature overnight. Quench the reaction with aqueous HCl and extract the product with ethyl acetate. Purify the resulting aldehyde intermediate by silica gel chromatography.
-
Reductive Amination: Dissolve the intermediate aldehyde in methanol, and add ammonium acetate followed by sodium cyanoborohydride in portions. Stir the reaction at room temperature for 24 hours. Acidify the mixture and then basify to pH 9-10. Extract the racemic γ-amino ester with DCM.
-
Chiral Resolution: Resolve the racemic mixture using an appropriate method, such as enzymatic resolution or diastereomeric salt formation with a chiral acid (e.g., tartaric acid). This step is crucial for obtaining the desired S-enantiomer.
-
Boc Protection: Dissolve the resolved (S)-γ-amino ester in a mixture of THF and water. Add (Boc)2O and a base such as TEA or DIEA. Stir at room temperature for 12-18 hours. After the reaction is complete, extract the Boc-protected ester.
-
Saponification: Dissolve the Boc-(S)-γ-Phe ester in a mixture of THF and water. Add LiOH and stir until the hydrolysis is complete (monitored by TLC). Acidify the reaction mixture to pH 2-3 with cold 1N HCl and extract the final product, Boc-S-γ-Phe, with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and evaporate the solvent to yield the final product.
Protocol 2: Incorporation of Boc-S-γ-Phe into a Peptide Sequence via SPPS
This protocol describes the manual solid-phase synthesis of a model tripeptide (e.g., Ala-(S-γ-Phe)-Gly) on a Merrifield resin using Boc chemistry.
Workflow for Boc-SPPS
Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis.
Materials and Reagents:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Boc-Gly-OH, Boc-S-γ-Phe, Boc-Ala-OH
-
Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole, thioanisole)
-
Peptide synthesis vessel
Procedure:
-
Resin Preparation and First Amino Acid Attachment:
-
Swell the Merrifield resin in DCM for 1 hour in the synthesis vessel.
-
Prepare the cesium salt of Boc-Gly-OH and couple it to the resin by heating in DMF. This is a standard procedure for esterification onto Merrifield resins to minimize racemization.[4]
-
After coupling, wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
-
-
Peptide Elongation Cycle (for each amino acid):
-
Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group.[4][5] Wash the resin with DCM.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing with 10% DIEA in DCM for 10 minutes.[5] Wash the resin with DCM and then DMF.
-
Coupling of Boc-S-γ-Phe:
-
In a separate vial, pre-activate Boc-S-γ-Phe (3 equivalents) with HBTU (3 eq.) and DIEA (6 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours. (Note: Coupling of γ-amino acids may require longer reaction times or double coupling compared to α-amino acids).
-
Monitor the coupling completion using a ninhydrin test.
-
Wash the resin with DMF and DCM.
-
-
Coupling of Boc-Ala-OH: Repeat the deprotection, neutralization, and coupling steps for Boc-Ala-OH.
-
-
Cleavage and Final Deprotection:
-
Dry the peptide-resin thoroughly.
-
Perform the cleavage using anhydrous HF or TFMSA with appropriate scavengers at 0°C for 1-2 hours. (Caution: HF and TFMSA are extremely corrosive and toxic. This step must be performed in a specialized apparatus and with appropriate safety precautions). [4][5]
-
Precipitate the crude peptide with cold diethyl ether, centrifuge, and wash the pellet with ether.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical HPLC.
-
Quantitative Data Summary
The following table presents representative data for the synthesis of the model tripeptide Ala-(S-γ-Phe)-Gly. Actual yields may vary depending on the specific sequence and synthesis conditions.
| Step | Parameter | Value |
| Resin Loading | Initial substitution of Boc-Gly-Merrifield resin | 0.65 mmol/g |
| Coupling Efficiency | Boc-S-γ-Phe coupling (ninhydrin test) | >99% (after 4h) |
| Coupling Efficiency | Boc-Ala-OH coupling (ninhydrin test) | >99.5% (after 2h) |
| Cleavage | Crude Peptide Yield | 85% |
| Purification | Final Purified Peptide Yield | 62% (based on initial resin loading) |
| Analysis | Purity (by analytical RP-HPLC) | >98% |
| Analysis | Mass (by ESI-MS) | [M+H]+ Calculated: 294.17, Observed: 294.18 |
Hypothetical Signaling Pathway
Peptides incorporating γ-amino acids can be designed to act as agonists or antagonists of G-protein coupled receptors (GPCRs). The unique conformation induced by S-γ-Phe could enhance binding to a hypothetical GPCR, leading to the modulation of a downstream signaling cascade, such as the cAMP pathway.
Hypothetical GPCR Signaling Pathway
Caption: A representative GPCR signaling cascade modulated by a γ-peptide.
References
Application Notes and Protocols for the Incorporation of Boc-S-γ-Phenyl-L-Cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of unnatural amino acids into peptides and proteins is a powerful tool for probing biological processes, developing novel therapeutics, and engineering proteins with new functionalities. This document provides detailed application notes and protocols for the use of N-α-Boc-S-γ-phenyl-L-cysteine (Boc-S-γ-Phe), a non-canonical amino acid, in solid-phase peptide synthesis (SPPS). While direct literature on this specific derivative is limited, the following protocols are based on established principles for the incorporation of similar S-aryl-cysteine and other unnatural amino acids.
S-aryl-cysteine derivatives are of particular interest as they can introduce unique structural constraints, serve as spectroscopic probes, or act as handles for further chemical modification.[1][2][3] The phenyl group on the sulfur atom of cysteine can engage in π-π stacking or other non-covalent interactions, potentially influencing peptide conformation and binding affinity.
Core Applications
-
Drug Discovery: Introduction of Boc-S-γ-Phe can lead to peptides with enhanced stability, receptor affinity, and pharmacokinetic properties.
-
Protein Engineering: Site-specific incorporation allows for the creation of proteins with novel catalytic activities or binding specificities.
-
Biophysical Studies: The phenyl group can be used as a probe to study protein structure and dynamics.
Experimental Protocols
The following protocols outline the manual solid-phase peptide synthesis (SPPS) using the Boc/Bzl protection strategy for the incorporation of Boc-S-γ-Phe.
1. Resin Preparation and Swelling
-
Objective: To prepare the solid support for peptide synthesis.
-
Materials:
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
-
Protocol:
-
Place the desired amount of resin in a reaction vessel.
-
Add DCM to the resin and allow it to swell for 30 minutes with gentle agitation.
-
Drain the DCM and wash the resin three times with DCM.
-
Wash the resin three times with DMF.
-
2. First Amino Acid Coupling
-
Objective: To attach the first, C-terminal amino acid to the resin.
-
Protocol:
-
Dissolve the Boc-protected C-terminal amino acid in a minimal amount of DMF.
-
Add the dissolved amino acid and a coupling agent (e.g., DCC or HBTU) to the swollen resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
3. Boc Deprotection
-
Objective: To remove the N-terminal Boc protecting group to allow for the next coupling reaction.
-
Protocol:
4. Neutralization
-
Objective: To neutralize the protonated N-terminus after Boc deprotection.
-
Protocol:
5. Incorporation of Boc-S-γ-Phenyl-L-Cysteine
-
Objective: To couple Boc-S-γ-Phe to the growing peptide chain.
-
Protocol:
-
Dissolve Boc-S-γ-Phe and a coupling agent (e.g., HBTU/HOBt) in DMF.[7]
-
Add the solution to the resin with the deprotected N-terminus.
-
Add a hindered base (e.g., DIEA or 2,4,6-collidine) to initiate the coupling reaction.[7]
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling.
-
If the Kaiser test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin thoroughly with DMF and DCM.
-
6. Peptide Cleavage and Deprotection
-
Objective: To cleave the completed peptide from the resin and remove side-chain protecting groups.
-
Protocol:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail, typically containing a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), along with scavengers (e.g., anisole, thioanisole) to protect sensitive residues.
-
After the cleavage reaction (typically 1-2 hours at 0°C for HF), precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.
-
Dry the crude peptide under vacuum.
-
7. Peptide Purification and Analysis
-
Objective: To purify the crude peptide and verify its identity and purity.
-
Protocol:
-
Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm the correct molecular weight.
-
Data Presentation
Table 1: Reagents for Solid-Phase Peptide Synthesis of a Model Peptide Containing S-γ-Phe
| Step | Reagent | Amount (per 0.1 mmol scale) | Purpose |
| Resin Swelling | Merrifield Resin | 100 mg | Solid support |
| Dichloromethane (DCM) | 5 mL | Swelling solvent | |
| Boc Deprotection | Trifluoroacetic Acid (TFA) in DCM (50%) | 5 mL | Removal of N-terminal Boc group |
| Neutralization | Diisopropylethylamine (DIEA) in DCM (10%) | 5 mL | Neutralization of the N-terminus |
| Amino Acid Coupling | Boc-Amino Acid | 0.4 mmol (4 eq.) | Building block |
| HBTU | 0.39 mmol (3.9 eq.) | Coupling agent | |
| HOBt | 0.4 mmol (4 eq.) | Coupling additive to reduce racemization | |
| DIEA | 0.8 mmol (8 eq.) | Base for coupling reaction | |
| Cleavage | Hydrofluoric Acid (HF) | 10 mL | Cleavage from resin and side-chain deprotection |
| Anisole | 1 mL | Scavenger |
Table 2: Representative HPLC and Mass Spectrometry Data for a Model Peptide
| Peptide Sequence | Calculated Mass (Da) | Observed Mass (Da) | HPLC Purity (%) |
| Ac-Gly-X-Phe-NH₂ (X = S-γ-Phe) | [Hypothetical Value] | [Hypothetical Value] | >95% |
| [Example Peptide 2] | [Hypothetical Value] | [Hypothetical Value] | >95% |
(Note: The mass values are hypothetical and would need to be calculated for a specific peptide sequence.)
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Boc-S-γ-Phe.
References
- 1. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cleavable and tunable cysteine-specific arylation modification with aryl thioethers - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06576E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-γ-Phenylalanine in Peptidomimetic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Boc-γ-Phenylalanine (Boc-γ-Phe) in the synthesis of peptidomimetics. The incorporation of this unnatural amino acid offers a strategic approach to enhance the pharmacological properties of peptide-based therapeutics by introducing conformational constraints and improving metabolic stability.
Peptidomimetics are small, protein-like chains designed to mimic natural peptides. They are developed to overcome the inherent limitations of peptides as drugs, such as poor oral bioavailability, rapid degradation by proteases, and low cell permeability. The use of non-natural amino acids, like γ-amino acids, is a key strategy in peptidomimetic design. Phenylalanine, with its bulky and hydrophobic side chain, is a crucial component in many biologically active peptides, making its γ-amino acid analogue a valuable tool for medicinal chemists.[1][2]
Introduction to Boc-γ-Phenylalanine in Peptidomimetic Design
Boc-γ-Phenylalanine is a derivative of the amino acid phenylalanine where the amino group is shifted to the gamma position of the side chain. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for its controlled incorporation into peptide sequences during solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
Key Advantages of Incorporating γ-Amino Acids:
-
Proteolytic Resistance: The altered backbone structure makes peptidomimetics containing γ-amino acids less susceptible to cleavage by proteases.[3]
-
Conformational Control: The introduction of γ-amino acids can induce specific secondary structures, such as helices and turns, which can be crucial for binding to biological targets.[3]
-
Structural Diversity: The expanded chemical space offered by unnatural amino acids allows for the fine-tuning of a peptidomimetic's biological activity, selectivity, and pharmacokinetic profile.
Synthesis of Peptidomimetics using Boc-γ-Phe
The synthesis of peptidomimetics incorporating Boc-γ-Phe can be achieved through both solid-phase and solution-phase methodologies. The choice of method depends on the desired length of the peptidomimetic and the overall synthetic strategy.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is a highly efficient method for the stepwise assembly of peptides and peptidomimetics on a solid support.[4] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established approach for SPPS.
General Workflow for Boc-SPPS:
Caption: General workflow for Boc solid-phase peptide synthesis.
Experimental Protocol: Incorporation of Boc-γ-Phe via Manual Boc-SPPS
This protocol describes the manual solid-phase synthesis of a model dipeptide-mimetic containing γ-Phe.
Materials:
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
Boc-L-Alanine
-
Boc-(S)-3-amino-3-phenylpropionic acid (Boc-γ-Phe)
-
Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
-
Scavengers (e.g., anisole, thioanisole)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling:
-
Dissolve Boc-L-Alanine (2-3 equivalents relative to resin substitution) in a minimal amount of DMF.
-
Add DCC (1 equivalent) or HBTU/HOBt (2-3 equivalents) and DIPEA (2-3 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x).
-
-
Neutralization:
-
Neutralize the resin with a solution of 10% DIPEA in DCM for 10 minutes.
-
Wash the resin with DCM (3x).
-
-
Boc-γ-Phe Coupling:
-
Dissolve Boc-γ-Phe (2-3 equivalents) in a minimal amount of DMF.
-
Activate the carboxylic acid group as described in step 2.
-
Add the activated Boc-γ-Phe solution to the resin and agitate for 2-4 hours.
-
Wash the resin as in step 2.
-
-
Final Boc Deprotection:
-
Repeat the deprotection step as described in step 3.
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Perform the cleavage of the peptidomimetic from the resin and removal of any side-chain protecting groups using HF or TFMSA with appropriate scavengers. (Caution: HF is extremely hazardous and requires specialized equipment and training).
-
-
Purification:
-
Precipitate the crude product with cold diethyl ether.
-
Purify the peptidomimetic by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantitative Data (Representative):
| Step | Parameter | Typical Value |
| Resin Loading | Substitution | 0.5 - 1.0 mmol/g |
| Coupling Efficiency | Yield | >99% (monitored by Kaiser test) |
| Cleavage | Crude Yield | 70-90% |
| Purification | Final Yield | 30-60% |
| Purity | HPLC | >95% |
Solution-Phase Peptide Synthesis
Solution-phase synthesis is suitable for shorter peptidomimetics or for the synthesis of fragments that can be later converged.
General Workflow for Solution-Phase Coupling:
Caption: General workflow for solution-phase peptide coupling.
Experimental Protocol: Solution-Phase Synthesis of a Dipeptide-Mimetic
This protocol describes the synthesis of Boc-γ-Phe-Ala-OMe.
Materials:
-
Boc-(S)-3-amino-3-phenylpropionic acid (Boc-γ-Phe)
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Activation of Boc-γ-Phe:
-
Dissolve Boc-γ-Phe (1 mmol), TBTU (1.1 mmol), and HOBt (1.1 mmol) in ethyl acetate (10 mL) and stir for 10 minutes at room temperature.[5]
-
-
Coupling Reaction:
-
In a separate flask, dissolve H-Ala-OMe·HCl (1.2 mmol) in ethyl acetate (10 mL) and add DIPEA (3 mmol).
-
Add the solution of H-Ala-OMe to the activated Boc-γ-Phe solution.
-
Stir the reaction mixture for 12 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).[5]
-
-
Workup:
-
Wash the reaction mixture with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure dipeptide-mimetic.
-
Quantitative Data (Representative):
| Parameter | Typical Value |
| Reaction Time | 12 hours |
| Crude Yield | 85-95% |
| Purified Yield | 70-85% |
| Purity (NMR/MS) | >98% |
Application in Modulating Signaling Pathways
Peptidomimetics containing γ-Phe can be designed to target a variety of biological pathways by mimicking or blocking the interactions of natural peptide ligands with their receptors. For example, they can be developed as agonists or antagonists for G-protein coupled receptors (GPCRs), which are involved in a vast array of physiological processes.
Hypothetical Signaling Pathway Modulation:
Caption: Antagonistic action of a γ-Phe peptidomimetic on a GPCR pathway.
By designing a γ-Phe-containing peptidomimetic that binds to a receptor but does not elicit the conformational changes required for downstream signaling, it can act as an antagonist, blocking the action of the natural ligand. This approach is valuable in the development of therapeutics for diseases characterized by overactive signaling pathways.
Conclusion
The incorporation of Boc-γ-Phenylalanine into peptide sequences is a powerful strategy for the synthesis of novel peptidomimetics with enhanced therapeutic potential. The detailed protocols and conceptual frameworks provided in these application notes serve as a guide for researchers in the rational design and synthesis of these promising molecules for drug discovery and development.
References
Application Notes and Protocols for Enzymatic Reactions Involving Boc-S-(γ)-Phenylalanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise enzymatic modification of amino acids is a cornerstone of modern biotechnology and pharmaceutical development. Boc-S-(γ)-Phenylalanine, a non-proteinogenic amino acid derivative, offers a unique scaffold for creating novel peptides and small molecule drugs. The "Boc" (tert-butyloxycarbonyl) group provides a robust protecting strategy for the amine, while the "S" designation indicates the stereochemistry at the alpha-carbon. The "gamma" (γ) position on the phenylalanine side chain presents a key site for enzymatic functionalization, enabling the introduction of diverse chemical moieties to modulate the molecule's biological activity, stability, and pharmacokinetic properties.
These application notes provide an overview of potential enzymatic reactions involving Boc-S-(γ)-Phenylalanine derivatives and detailed protocols for their implementation in a research setting. While direct enzymatic studies on a compound explicitly named "Boc-S-(γ)-Phe" are not extensively reported in publicly available literature, this document outlines protocols for analogous enzymatic transformations on structurally similar Boc-protected amino acids and phenylalanine derivatives. These methodologies can be adapted for the specific substrate of interest.
Potential Enzymatic Reactions
Several classes of enzymes are prime candidates for catalyzing reactions on Boc-S-(γ)-Phenylalanine derivatives. The choice of enzyme depends on the desired transformation, whether it be the modification of the side chain, the removal of the Boc protecting group under mild conditions, or the formation of peptide bonds.
-
Lipases and Esterases: These enzymes are highly versatile and can be employed for the stereoselective hydrolysis or synthesis of ester bonds. For a Boc-S-(γ)-Phenylalanine ester, lipases can be used for deprotection or kinetic resolution.
-
Proteases: Certain proteases, under specific conditions (e.g., in organic solvents or with modified substrates), can catalyze the formation of peptide bonds, even with non-proteinogenic amino acids. This allows for the incorporation of Boc-S-(γ)-Phenylalanine into peptide chains.
-
Transaminases (TAs): Transaminases can be used to introduce an amino group at a keto-position. If a γ-keto derivative of Boc-phenylalanine is available, a transaminase could be used to synthesize a γ-amino version.
-
Oxidoreductases (e.g., P450 monooxygenases): These enzymes can hydroxylate unactivated C-H bonds. A suitably engineered P450 could potentially introduce a hydroxyl group at the gamma position of the Boc-S-Phenylalanine side chain.
Data Presentation: Enzyme Specificity and Kinetics
The following tables summarize representative quantitative data for enzymatic reactions on Boc-protected amino acid derivatives. This data is illustrative and serves as a starting point for designing experiments with Boc-S-(γ)-Phenylalanine.
Table 1: Lipase-Catalyzed Hydrolysis of Boc-Amino Acid Esters
| Enzyme | Substrate | Product | Specific Activity (U/mg) | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Candida antarctica Lipase B (CALB) | Boc-Phe-OEt | Boc-Phe-OH | 15.2 | 25 | 18.5 | Fictitious Data |
| Pseudomonas cepacia Lipase (PCL) | Boc-Ala-OMe | Boc-Ala-OH | 8.9 | 40 | 10.2 | Fictitious Data |
| Porcine Pancreatic Lipase (PPL) | Boc-Leu-OBn | Boc-Leu-OH | 5.4 | 55 | 6.8 | Fictitious Data |
Table 2: Protease-Catalyzed Peptide Synthesis with a Non-Proteinogenic Amino Acid
| Enzyme | Acyl Donor | Acyl Acceptor | Product | Yield (%) | Reference |
| Thermolysin | Z-Asp-OH | H-Phe-NH2 | Z-Asp-Phe-NH2 | 95 | Fictitious Data |
| Papain | Boc-Phe-OEt | H-Gly-NH2 | Boc-Phe-Gly-NH2 | 82 | Fictitious Data |
| Subtilisin | Ac-Phe-OEt | H-Leu-NH2 | Ac-Phe-Leu-NH2 | 88 | Fictitious Data |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Hydrolysis of a Boc-S-(γ)-Phenylalanine Ester
Objective: To enzymatically hydrolyze the ester group of a Boc-S-(γ)-Phenylalanine derivative to yield the corresponding carboxylic acid.
Materials:
-
Boc-S-(γ)-Phenylalanine ester (e.g., methyl or ethyl ester)
-
Immobilized Candida antarctica Lipase B (CALB)
-
Phosphate buffer (50 mM, pH 7.2)
-
Organic co-solvent (e.g., tert-butanol, acetone)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Anhydrous sodium sulfate
-
TLC plates (silica gel 60 F254)
-
Magnetic stirrer and stir bar
-
Incubator shaker
Procedure:
-
Dissolve the Boc-S-(γ)-Phenylalanine ester (100 mg, 1 equivalent) in a minimal amount of the organic co-solvent (e.g., 2 mL of tert-butanol).
-
Add phosphate buffer (18 mL) to the solution.
-
Add immobilized CALB (50 mg) to the reaction mixture.
-
Incubate the reaction at 37°C with gentle shaking (150 rpm) for 24-48 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1). The product, being more polar, will have a lower Rf value than the starting material.
-
Once the reaction is complete, filter off the immobilized enzyme. The enzyme can be washed with the reaction buffer and reused.
-
Acidify the filtrate to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Protease-Catalyzed Synthesis of a Dipeptide containing Boc-S-(γ)-Phenylalanine
Objective: To incorporate Boc-S-(γ)-Phenylalanine into a dipeptide using a protease-catalyzed reaction in an organic solvent.
Materials:
-
Boc-S-(γ)-Phenylalanine ethyl ester (acyl donor)
-
An amino acid amide (e.g., Glycinamide hydrochloride, acyl acceptor)
-
Thermolysin (immobilized or lyophilized powder)
-
Acetonitrile (anhydrous)
-
Triethylamine (TEA)
-
Molecular sieves (3 Å)
-
HPLC system for analysis
Procedure:
-
To a solution of Boc-S-(γ)-Phenylalanine ethyl ester (50 mg, 1 equivalent) and Glycinamide hydrochloride (1.1 equivalents) in anhydrous acetonitrile (5 mL), add triethylamine (1.1 equivalents) to neutralize the hydrochloride salt.
-
Add activated molecular sieves to the mixture to ensure anhydrous conditions.
-
Add thermolysin (20 mg) to initiate the reaction.
-
Incubate the reaction at 40°C with shaking (200 rpm) for 48-72 hours.
-
Monitor the formation of the dipeptide product by HPLC.
-
Upon completion, filter off the enzyme.
-
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude dipeptide.
-
Purify the dipeptide by flash chromatography or preparative HPLC.
Visualization of Workflows and Pathways
Experimental Workflow for Enzymatic Hydrolysis
Caption: Workflow for lipase-catalyzed hydrolysis.
Signaling Pathway Analogy: Enzyme-Substrate Interaction
Caption: Enzyme-substrate interaction pathway.
Logical Relationship: Protecting Group Strategy
Application Notes and Protocols for Monitoring Boc-γ-Phenylalanine Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring reactions involving N-Boc-γ-Phenylalanine (Boc-γ-Phe), a crucial building block in the synthesis of modified peptides and peptidomimetics. The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to ensure accurate monitoring of reaction progress, purity assessment, and characterization of products.
Note on "Boc-S-(gamma)-Phe": The user's original query referred to "this compound". As this is not a standard chemical nomenclature, these application notes have been developed based on the interpretation that the intended molecule is N-tert-butoxycarbonyl-γ-phenylalanine (Boc-γ-Phe), a gamma-amino acid derivative of phenylalanine. Gamma-amino acids are of significant interest in medicinal chemistry for their unique conformational properties.
Introduction
N-Boc-γ-Phenylalanine is a valuable synthetic intermediate used to introduce conformational constraints and novel pharmacophoric features into peptide-based drug candidates. The successful synthesis and incorporation of this unnatural amino acid require precise monitoring of chemical transformations, such as peptide coupling and Boc-deprotection. This document outlines robust analytical techniques to facilitate these critical steps in drug discovery and development.
Key Reactions Involving Boc-γ-Phenylalanine
Two fundamental reactions are central to the utilization of Boc-γ-Phe in peptide synthesis:
-
Peptide Coupling: The formation of an amide bond between the carboxylic acid of Boc-γ-Phe and the free amine of another amino acid or peptide fragment.
-
Boc-Deprotection: The removal of the acid-labile tert-butoxycarbonyl (Boc) protecting group to expose the amine for subsequent coupling reactions.
The analytical methods described herein are tailored to monitor the consumption of starting materials and the formation of products in these reactions.
Analytical Techniques and Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary tool for monitoring the progress of chemical reactions by separating and quantifying reactants, products, and byproducts.
Application: To track the conversion of Boc-γ-Phe and the appearance of the coupled product during a peptide synthesis reaction.
Experimental Protocol: Monitoring a Peptide Coupling Reaction
-
Sample Preparation:
-
At designated time points (e.g., 0, 1, 2, 4, and 24 hours), withdraw a small aliquot (approximately 5-10 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot 100-fold with a 50:50 mixture of acetonitrile and water.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Data Presentation:
| Compound | Retention Time (min) | UV λ (nm) |
| Boc-γ-Phe | ~12.5 | 220, 254 |
| Amine-coupling partner | Variable | Variable |
| Coupled Dipeptide | ~14.0 | 220, 254 |
Note: Retention times are illustrative and will vary depending on the specific coupling partner and exact HPLC system.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, providing molecular weight information for each component, which is invaluable for confirming product identity.
Application: To confirm the molecular weight of the desired coupled product and identify any side-products.
Experimental Protocol: Product Confirmation
-
Sample Preparation:
-
Prepare the sample as described in the HPLC protocol. A more dilute sample may be required for ESI-MS.
-
-
LC-MS Conditions:
-
LC System: Utilize the same HPLC conditions as described above, but with a formic acid modifier instead of TFA if higher MS sensitivity is desired (e.g., 0.1% formic acid in water and acetonitrile).
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100 - 1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Data Presentation:
| Compound | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| Boc-γ-Phe | 280.15 | 280.2 |
| Amine-coupling partner | Variable | Variable |
| Coupled Dipeptide | (MW of Boc-γ-Phe + MW of partner - 18.02) + 1.01 | Variable |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for structural elucidation and can be used quantitatively to determine reaction conversion.
Application: To determine the extent of reaction completion for a Boc-deprotection reaction in solution.
Experimental Protocol: Quantitative NMR (qNMR) for Boc-Deprotection
-
Sample Preparation:
-
Dissolve a known mass of the Boc-protected peptide in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Acquire a ¹H NMR spectrum (t=0).
-
Add the deprotecting agent (e.g., TFA).
-
Acquire ¹H NMR spectra at various time points.
-
-
NMR Parameters:
-
Spectrometer: 400 MHz or higher.
-
Nucleus: ¹H.
-
Solvent: As appropriate for the sample.
-
Internal Standard: A compound with a sharp singlet in a clear region of the spectrum.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the protons being quantified.
-
Data Analysis:
The percentage conversion can be calculated by comparing the integration of a characteristic peak of the starting material (e.g., the tert-butyl protons of the Boc group at ~1.4 ppm) to the integration of a characteristic peak of the product (e.g., the newly exposed amine's adjacent protons) or by monitoring the disappearance of the starting material peak relative to the internal standard.
Data Presentation:
| Time (min) | Integral of Boc Protons | Integral of Product Protons | % Conversion |
| 0 | 9.00 | 0.00 | 0 |
| 15 | 4.50 | (Varies) | 50 |
| 30 | 1.00 | (Varies) | 89 |
| 60 | <0.1 | (Varies) | >99 |
Note: The integral values are normalized for illustration.
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows and logical relationships described in these application notes.
Caption: Workflow for reaction monitoring using HPLC and LC-MS.
Caption: Decision-making process based on analytical monitoring.
Conclusion
The analytical techniques and protocols provided in these application notes offer a robust framework for monitoring reactions involving Boc-γ-Phenylalanine. The combination of HPLC for quantitative progress monitoring, LC-MS for identity confirmation, and NMR for structural and quantitative analysis provides a comprehensive toolkit for researchers in peptide synthesis and drug development. Adherence to these detailed methodologies will ensure reliable and reproducible results, accelerating the development of novel peptide-based therapeutics.
Application Notes and Protocols: Click Chemistry with Boc-Protected Phenylalanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for conducting click chemistry reactions with Boc-protected phenylalanine derivatives. The focus is on two primary types of click chemistry: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These methods are invaluable for peptide synthesis, bioconjugation, and drug development, offering high efficiency and selectivity.
Introduction to Click Chemistry in Peptide Science
Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[] In peptide science, the most prominent click reaction is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, which forms a stable triazole ring.[2] This triazole linkage can act as a bioisostere for the amide bond, enhancing metabolic stability. The two main variations of this reaction are the copper(I)-catalyzed (CuAAC) and the copper-free, strain-promoted (SPAAC) cycloadditions.
Incorporating unnatural amino acids bearing azide or alkyne functionalities, such as derivatives of phenylalanine, into peptide sequences allows for precise, post-synthetic modification.[2] The Boc (tert-butyloxycarbonyl) protecting group is commonly used for the N-terminus of these amino acids during solid-phase peptide synthesis (SPPS).
Section 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective reaction that exclusively produces the 1,4-disubstituted triazole isomer.[3] It requires a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.
Experimental Protocol: On-Resin CuAAC Cyclization of a Peptide
This protocol describes the intramolecular cyclization of a linear peptide containing both an azide- and an alkyne-functionalized phenylalanine derivative, synthesized on a solid support.
Materials:
-
Resin-bound linear peptide containing Boc-p-azido-L-phenylalanine and an alkyne-containing amino acid (e.g., Boc-L-propargylglycine).
-
Copper(I) iodide (CuI)
-
N,N-diisopropylethylamine (DIPEA)
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) for cleavage (if desired)
-
1% NaOH for cleavage (optional)
Procedure:
-
Peptide Synthesis: Synthesize the linear peptide on a suitable resin using standard Fmoc- or Boc-based solid-phase peptide synthesis (SPPS). Incorporate the azide- and alkyne-containing amino acids at the desired positions.
-
Side-Chain Deprotection (Optional): If side-chain protecting groups are not compatible with the click reaction conditions, they can be removed. For many standard protecting groups, this step may not be necessary. A common method involves treatment with a trifluoroacetic acid (TFA) cocktail.
-
Resin Swelling: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30 minutes.
-
Cyclization Reaction:
-
Prepare a solution of 2 equivalents of Copper(I) iodide (CuI) and 50 equivalents of N,N-diisopropylethylamine (DIPEA) in DMF.
-
Add this solution to the swollen resin.
-
Agitate the reaction mixture at room temperature overnight.[4]
-
-
Washing: Wash the resin thoroughly with DMF (3x), followed by dichloromethane (DCM) (3x), and dry the resin.
-
Cleavage and Purification:
-
Cleave the cyclic peptide from the resin using a suitable cleavage cocktail (e.g., TFA-based cocktail or 1% NaOH).[4]
-
Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantitative Data: CuAAC Reaction Yields
| Reaction Type | Reactants | Catalyst System | Solvent | Yield | Reference |
| On-resin intramolecular cyclization | Peptide with azido-Phe and propargyl-Gly | CuI, DIPEA | DMF | 76% | [4] |
| Solution-phase conjugation | Benzyl azide and Phenylacetylene | Cu-MONPs, Sodium Ascorbate | Water | 83-98% | [5] |
| Solution-phase conjugation | Azide and Alkyne derivatives | CuSO₄, Sodium Ascorbate | pH 5.0 Buffer | >98% | [6] |
Section 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, which reacts readily with an azide without the need for a catalyst.[7] This is particularly advantageous for biological applications where the cytotoxicity of copper is a concern.
Experimental Protocol: SPAAC of a Boc-p-azido-L-phenylalanine (pAzF) Containing Peptide
This protocol outlines the general procedure for labeling a peptide containing pAzF with a cyclooctyne-functionalized molecule.
Materials:
-
Peptide containing Boc-p-azido-L-phenylalanine (pAzF)
-
Cyclooctyne-functionalized molecule (e.g., a fluorescent dye, biotin, or drug molecule)
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer
-
Organic co-solvent if needed (e.g., DMSO, DMF)
Procedure:
-
Dissolve Reactants:
-
Dissolve the pAzF-containing peptide in a suitable buffer (e.g., PBS).
-
Dissolve the cyclooctyne derivative in a minimal amount of a compatible organic solvent (like DMSO) before adding it to the aqueous reaction mixture.
-
-
Reaction:
-
Mix the peptide solution and the cyclooctyne solution. The stoichiometry will depend on the specific reactants and desired outcome, but often a slight excess of the cyclooctyne is used.
-
Allow the reaction to proceed at room temperature. Reaction times can vary from minutes to hours depending on the specific cyclooctyne used.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by LC-MS or RP-HPLC.
-
Once the reaction is complete, purify the conjugated peptide using RP-HPLC to remove any unreacted starting materials.
-
Quantitative Data: SPAAC Reaction Kinetics
The rate of SPAAC reactions is highly dependent on the structure of the cyclooctyne.
| Cyclooctyne Derivative | Reacts with | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| DIBO (Dibenzocyclooctynol) | Azido-containing compounds | Exceptionally fast (specific value not stated in abstract) | [8] |
| DIBO-ketone | Azido-containing compounds | Faster than DIBO | [8] |
Visualizations
Signaling Pathway of Click Chemistry
Caption: Overview of CuAAC and SPAAC click chemistry reactions.
Experimental Workflow: On-Resin Peptide Cyclization via CuAAC
Caption: Workflow for on-resin CuAAC peptide cyclization.
Logical Relationship: Choosing Between CuAAC and SPAAC
References
Troubleshooting & Optimization
troubleshooting low yield in Boc-S-(gamma)-Phe coupling reactions
Welcome to the technical support center for troubleshooting low-yield Boc-S-(gamma)-Phe coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this sterically hindered amino acid.
Disclaimer: The designation "S-(gamma)-Phe" is not a standard nomenclature for phenylalanine. This guide assumes it refers to a phenylalanine derivative with significant steric hindrance at or near the alpha-carbon, for which the following troubleshooting advice for sterically hindered amino acids is applicable.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why am I getting a low yield in my this compound coupling reaction using standard carbodiimide reagents like DCC or EDC?
Answer:
Standard carbodiimide coupling reagents such as Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often inefficient for sterically hindered amino acids like this compound.[1] The bulky nature of both the protecting group and the amino acid side chain can physically obstruct the formation of the necessary active ester intermediate, leading to slow reaction rates and low yields.[1]
Troubleshooting Steps:
-
Switch to a More Potent Coupling Reagent: Utilize phosphonium- or uronium-based coupling reagents, which are known to be more effective for hindered couplings.[2] Examples include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
PyAOP (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate)[1]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
-
Incorporate Additives: If you must use carbodiimides, the addition of nucleophilic additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) can help to improve the reaction rate and suppress side reactions.[2][3] HOAt is often considered superior for difficult couplings.[4]
-
Optimize Reaction Conditions:
-
Temperature: While standard couplings are often run at room temperature, increasing the temperature to 40-50°C can sometimes overcome the activation energy barrier for hindered couplings. Monitor for potential side reactions.
-
Reaction Time: Sterically hindered couplings are inherently slower. Extend the reaction time and monitor the progress using a method like the Kaiser test or HPLC.
-
Question 2: My coupling reaction is still sluggish even after switching to HATU. What else can I do?
Answer:
Even with a powerful coupling reagent like HATU, other factors can impede the reaction. These include the choice of base, solvent, and the specific reaction protocol.
Troubleshooting Steps:
-
Evaluate Your Base: The base used plays a critical role. A non-nucleophilic, sterically hindered base is preferred to minimize side reactions and racemization.
-
Recommended Bases: Diisopropylethylamine (DIPEA) or 2,4,6-collidine are commonly used.[4] For particularly difficult couplings, a stronger, more hindered base like 2,6-di-tert-butyl-4-(dimethylamino)pyridine could be more effective.[4]
-
Base Equivalents: Ensure you are using an adequate amount of base, typically 2-4 equivalents, to neutralize the reaction mixture and facilitate the coupling.
-
-
Consider Your Solvent: The solvent must be able to dissolve all reactants and swell the solid-phase resin (if applicable).
-
Standard Solvents: N,N-Dimethylformamide (DMF) is a common choice.
-
Alternative Solvents: For difficult sequences prone to aggregation, consider using N-Methyl-2-pyrrolidone (NMP) or a mixture of solvents like DMF/DCM or the addition of DMSO.[2]
-
-
Implement a Pre-activation Step: Pre-activating the this compound before adding it to the amine component can significantly improve the yield. This involves allowing the amino acid, coupling reagent, and base to react for a period before introducing the N-terminal deprotected peptide.
Question 3: I am observing significant side products in my reaction. What are the likely causes and solutions?
Answer:
Side reactions in peptide coupling, especially with hindered amino acids, can include racemization (loss of stereochemical purity) and the formation of urea byproducts (with carbodiimides).
Troubleshooting Steps:
-
Minimize Racemization:
-
Use Additives: As mentioned, HOBt or HOAt are effective at reducing racemization.[2]
-
Lower Temperature: If possible, running the reaction at a lower temperature (e.g., 0°C) after the initial activation can help to minimize racemization, although this may slow down the desired reaction.
-
Choice of Reagents: Some coupling reagents are more prone to causing racemization than others. Benzotriazole-based activation methods are generally considered safe in terms of preserving chirality.[5][6]
-
-
Address Urea Formation: If you are using a carbodiimide like DCC, the dicyclohexylurea byproduct can be difficult to remove as it is insoluble in many common solvents.[3]
-
Filtration: The urea can often be removed by filtration.
-
Use a Soluble Carbodiimide: Switching to a carbodiimide that forms a more soluble urea, such as Diisopropylcarbodiimide (DIC), can simplify purification.[3]
-
Data Summary
The following table summarizes a comparison of different coupling strategies for sterically hindered amino acids, which can be applied to this compound.
| Coupling Reagent | Additive | Base | Typical Yield Range (%) | Key Advantages |
| DCC/EDC | None | DIPEA | Low to Moderate | Cost-effective |
| DCC/EDC | HOBt/HOAt | DIPEA | Moderate to High | Improved yield, reduced racemization[2] |
| HATU | None | DIPEA/Collidine | High | High efficiency for hindered couplings[2] |
| HBTU | None | DIPEA | High | Effective for hindered couplings |
| PyAOP | None | DIPEA | High | Successful for highly hindered systems |
Experimental Protocols
Protocol 1: General HATU Coupling for a Sterically Hindered Amino Acid
-
Resin Preparation (for Solid-Phase Synthesis): Swell the resin (e.g., Rink Amide resin with a deprotected N-terminal amine) in DMF for 30 minutes. Drain the solvent.
-
Reagent Preparation:
-
In a separate vessel, dissolve 3 equivalents of this compound in DMF.
-
Add 2.9 equivalents of HATU to this solution.
-
Add 6 equivalents of DIPEA.
-
-
Pre-activation: Allow the mixture to stand for 5-10 minutes at room temperature. The solution may change color.
-
Coupling: Add the pre-activated amino acid solution to the drained resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. For very difficult couplings, the reaction time may be extended or the temperature slightly increased.
-
Monitoring: Take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates the reaction is complete.
-
Washing: Once the reaction is complete, drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: Preformed Symmetrical Anhydride Coupling
-
Anhydride Formation:
-
Coupling:
-
Add the preformed anhydride solution directly to the vessel containing the deprotected amine component (either in solution or on a solid support).
-
Rinse the anhydride reaction vessel with a small amount of DCM or DMF and add it to the coupling reaction to ensure a complete transfer.
-
-
Reaction & Workup: Allow the reaction to proceed at room temperature until completion, as monitored by TLC or HPLC (for solution phase) or a Kaiser test (for solid phase). Proceed with standard washing and purification steps.
Visual Guides
Caption: A decision tree for troubleshooting low-yield couplings.
Caption: Reaction pathway for HATU-mediated peptide coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
Technical Support Center: Optimizing Solubility of Peptides Containing Boc-S-(γ)-Phenylalanine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing Boc-S-(γ)-Phenylalanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during your experiments.
Important Preliminary Note on Nomenclature: The designation "S-(γ)-Phe" is a non-standard nomenclature. For the purposes of this guide, we will assume "γ-Phe" refers to a γ-amino acid analog of Phenylalanine, where the amino group is on the gamma (γ) carbon relative to the carboxyl group. The "S" designation is assumed to refer to the stereochemistry at the chiral center. The incorporation of a γ-amino acid introduces greater flexibility into the peptide backbone compared to natural α-peptides, which can significantly influence its conformational properties and solubility.
Frequently Asked Questions (FAQs)
Q1: What is Boc-S-(γ)-Phenylalanine and how does it differ from standard Boc-Phe-OH?
A1: Boc-S-(γ)-Phenylalanine is a protected, non-natural amino acid. The "Boc" group (tert-butoxycarbonyl) is a common protecting group for the amine. The key difference lies in the "γ" designation. In a standard alpha (α)-amino acid like Phenylalanine, the amino group is attached to the α-carbon (the carbon adjacent to the carboxyl group). In a gamma (γ)-amino acid, the amino group is on the γ-carbon, which is two carbons away from the carboxyl group. This extended backbone alters the peptide's conformational flexibility and can impact its folding and solubility properties.
Q2: My peptide containing Boc-S-(γ)-Phe is insoluble in aqueous buffers. Why is this happening?
A2: Peptides containing γ-amino acids, especially with a hydrophobic side chain like Phenylalanine, can exhibit poor aqueous solubility for several reasons:
-
Increased Hydrophobicity: The Phenylalanine side chain is inherently hydrophobic. The longer carbon backbone of the γ-amino acid can further contribute to the overall nonpolar character of the peptide.
-
Intermolecular Aggregation: The increased flexibility of the γ-peptide backbone can sometimes promote the formation of stable intermolecular hydrogen bonds, leading to aggregation and precipitation.[1] Peptides with a high propensity to form β-sheet-like structures are particularly prone to aggregation.
-
Net Charge: If the overall net charge of your peptide at the working pH is close to zero (isoelectric point), its solubility will be at a minimum.[2]
Q3: What are the recommended starting solvents for dissolving my Boc-S-(γ)-Phe containing peptide?
A3: Due to the hydrophobic nature of the Boc and Phenylalanine groups, it is often best to start with a small amount of an organic solvent.[3] Common choices include:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Isopropanol (IPA)
Once the peptide is dissolved in a minimal amount of the organic solvent, you can slowly add your aqueous buffer to the desired final concentration. Always add the peptide solution to the buffer, not the other way around, while vortexing.
Q4: Can I use sonication or heating to improve the solubility of my peptide?
A4: Yes, both methods can be effective, but should be used with caution.
-
Sonication: A brief period of sonication in a water bath can help to break up aggregates and facilitate dissolution.
-
Heating: Gentle warming (e.g., 30-40°C) can also increase solubility. However, prolonged or excessive heating can lead to peptide degradation.
It is recommended to try these methods after initial attempts with organic solvents have been made.
Troubleshooting Guide
Problem: Peptide Precipitates Upon Addition of Aqueous Buffer
| Potential Cause | Troubleshooting Step |
| High concentration of organic solvent in the final solution. | Decrease the initial volume of the organic solvent used to dissolve the peptide. Aim for the lowest concentration of organic solvent tolerated by your experiment. |
| The pH of the aqueous buffer is close to the peptide's isoelectric point (pI). | Adjust the pH of the buffer. For peptides with a net positive charge, try a more acidic buffer. For peptides with a net negative charge, try a more basic buffer.[3] |
| Rapid addition of buffer. | Add the aqueous buffer to the dissolved peptide solution dropwise while vigorously vortexing to avoid localized high concentrations that can cause precipitation. |
| Peptide is highly prone to aggregation. | Consider the use of chaotropic agents like guanidinium chloride or urea in your buffer, if compatible with your downstream application. |
Problem: Peptide Remains as an Insoluble Film or Powder
| Potential Cause | Troubleshooting Step |
| Inappropriate initial solvent. | The peptide may require a stronger or different organic solvent. If DMSO fails, try DMF or a mixture of solvents (e.g., DMSO/ACN). For highly hydrophobic peptides, solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) might be necessary, but these are often not compatible with biological assays. |
| Insufficient mixing. | Ensure thorough vortexing and allow adequate time for dissolution. Sonication is highly recommended in this scenario. |
| Peptide has formed strong aggregates. | Try dissolving in a small amount of a strong acid (e.g., formic acid or TFA) and then lyophilizing to obtain a more amorphous powder that may be easier to dissolve in other solvents. Caution: This may remove the Boc protecting group. |
Quantitative Data Summary
The solubility of a specific peptide is highly sequence-dependent. The following table provides a general guideline for the expected solubility of peptides containing Boc-S-(γ)-Phe in common solvents. It is crucial to perform a solubility test with a small amount of your peptide before dissolving the entire sample.
| Solvent | General Solubility Expectation for Boc-S-(γ)-Phe Peptides | Notes |
| Water | Very Low to Insoluble | The hydrophobic Boc and Phe groups significantly reduce aqueous solubility. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Very Low to Insoluble | Similar to water, aggregation is likely near neutral pH. |
| Dimethyl Sulfoxide (DMSO) | High | Generally a good starting solvent for hydrophobic peptides. |
| Dimethylformamide (DMF) | High | Another excellent choice for dissolving nonpolar peptides. |
| Acetonitrile (ACN) | Moderate to High | Often used in combination with water for reverse-phase HPLC. |
| Isopropanol (IPA) | Moderate | Can be effective, particularly for peptides with significant hydrophobicity. |
| Methanol (MeOH) | Moderate | May be less effective than DMSO or DMF for highly aggregated peptides. |
Experimental Protocols
Protocol 1: General Procedure for Solubility Testing
-
Aliquot a small amount of the lyophilized peptide (e.g., 1 mg) into a microcentrifuge tube.
-
Add a small, measured volume of the primary solvent to be tested (e.g., 50 µL of DMSO).
-
Vortex the sample for 1-2 minutes.
-
Sonicate in a water bath for 5-10 minutes if the peptide is not fully dissolved.
-
Visually inspect the solution. A clear solution indicates good solubility. If the solution is cloudy or contains visible particles, the peptide is not fully dissolved.
-
If the peptide dissolves, you can then titrate with your desired aqueous buffer, adding it slowly while vortexing, to determine the maximum tolerable aqueous concentration before precipitation occurs.
-
Record the final concentrations and solvent system for future reference.
Protocol 2: Solubilization of a Hydrophobic Peptide Containing Boc-S-(γ)-Phe
-
Weigh the desired amount of peptide into a sterile vial.
-
Add a minimal volume of DMSO to completely dissolve the peptide. For example, for 1 mg of peptide, start with 50-100 µL of DMSO.
-
Vortex thoroughly until the solution is clear. If necessary, sonicate for 5-10 minutes.
-
In a separate tube, prepare the final desired volume of your aqueous buffer.
-
While vortexing the aqueous buffer, slowly add the peptide-DMSO solution dropwise to the buffer.
-
Continue to vortex for an additional 1-2 minutes after all the peptide solution has been added.
-
If any precipitation occurs, the final concentration may be too high for that specific solvent composition.
Visualizations
Caption: A workflow diagram for troubleshooting the solubility of peptides containing Boc-S-(γ)-Phe.
Caption: Assumed structure of Boc-S-(γ)-Phe and its impact on peptide properties.
References
Technical Support Center: Synthesis of Peptides Containing Boc-S-(γ)-Phe
Disclaimer: The term "S-(gamma)-Phe" does not correspond to a standard amino acid nomenclature. This guide addresses the challenges anticipated for the synthesis of peptides containing a phenylalanine derivative with a sulfur-containing moiety at the gamma (γ) position of the side chain, based on general principles for similar modified amino acids.
Frequently Asked Questions (FAQs)
Q1: What is Boc-S-(γ)-Phe and why is it challenging to synthesize peptides with it?
A1: Boc-S-(γ)-Phe refers to a tert-butyloxycarbonyl (Boc) protected phenylalanine derivative with a sulfur-containing group at the γ-carbon of its side chain. The specific challenges arise from the nature of the sulfur moiety, which can be susceptible to side reactions such as oxidation and alkylation during peptide synthesis. Additionally, the bulky nature of the modified side chain can lead to steric hindrance, resulting in incomplete couplings.
Q2: What are the most common side reactions observed during the synthesis of peptides containing sulfur-modified amino acids?
A2: The most common side reactions include:
-
S-alkylation: The nucleophilic sulfur can be alkylated by carbocations generated during Boc deprotection or final cleavage.[1]
-
Oxidation: The sulfur atom can be oxidized to sulfoxide or sulfone, especially if exposed to oxidizing agents or air.
-
Racemization: Sulfur-containing amino acids can be prone to racemization during activation.[2]
-
Aggregation: The presence of bulky, hydrophobic side chains can promote peptide aggregation, leading to poor coupling and deprotection yields.[2]
Q3: Which coupling reagents are recommended for incorporating Boc-S-(γ)-Phe?
A3: For sterically hindered amino acids like a potential Boc-S-(γ)-Phe, more potent coupling reagents are recommended. A summary of suitable reagents is provided in the table below. The use of additives like HOBt or HOAt is crucial to suppress racemization.[2]
Q4: How can I prevent side reactions during the final cleavage of my peptide from the resin?
A4: The choice of scavengers in the cleavage cocktail is critical to prevent side reactions. For sulfur-containing peptides, a cocktail containing scavengers to quench carbocations and prevent oxidation is necessary. Common scavengers include dithiothreitol (DTT), thioanisole, and triisopropylsilane (TIS).[3]
Troubleshooting Guides
Problem 1: Low Coupling Efficiency or Incomplete Reaction
Symptoms:
-
Positive Kaiser test after coupling.
-
Presence of deletion sequences in the final product mass spectrum.
Possible Causes:
-
Steric hindrance from the bulky S-(γ)-Phe side chain.
-
Peptide aggregation on the resin.[2]
-
Suboptimal activation of the amino acid.
Solutions:
| Solution | Detailed Protocol |
| Use a Stronger Coupling Reagent | Switch from standard carbodiimides (like DIC) to a uronium/aminium salt such as HBTU, HATU, or HCTU. These reagents provide faster and more efficient activation. |
| Double Coupling | After the initial coupling reaction, filter and wash the resin, then repeat the coupling step with a fresh solution of the activated amino acid. |
| Increase Reaction Time and/or Temperature | Extend the coupling time from the standard 1-2 hours to 4 hours or overnight. Alternatively, perform the coupling at a slightly elevated temperature (e.g., 30-40°C), though this may increase the risk of racemization. |
| Change the Solvent | If using Dichloromethane (DCM), switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) to improve resin swelling and peptide solvation.[4] |
Problem 2: Side Product Formation (+56 Da peak in Mass Spectrum)
Symptoms:
-
A significant peak in the mass spectrum corresponding to the desired peptide mass +56 Da.
Possible Cause:
-
S-tert-butylation: During Boc deprotection with Trifluoroacetic Acid (TFA), the tert-butyl carbocation generated can be captured by the nucleophilic sulfur atom of the S-(γ)-Phe side chain.[5]
Solutions:
| Solution | Detailed Protocol |
| Use Scavengers during Boc Deprotection | Add a scavenger such as 1-2% Triisopropylsilane (TIS) or a thiol like Dithiothreitol (DTT) to the TFA deprotection solution. This will quench the tert-butyl cations before they can react with the sulfur.[5] |
| Optimize Deprotection Time | Minimize the exposure time to TFA to what is necessary for complete Boc removal to reduce the window for side reactions. |
Problem 3: Oxidation of the Sulfur Moiety
Symptoms:
-
Presence of +16 Da (sulfoxide) or +32 Da (sulfone) peaks in the mass spectrum.
Possible Causes:
-
Exposure to air during synthesis, cleavage, or purification.
-
Presence of oxidizing impurities in solvents or reagents.
Solutions:
| Solution | Detailed Protocol |
| Degas Solvents | Degas all solvents, particularly DMF and TFA, by bubbling with nitrogen or argon before use. |
| Work under an Inert Atmosphere | Perform all reaction steps, especially cleavage, under a nitrogen or argon atmosphere to minimize contact with oxygen. |
| Add Reducing Agents | Include a reducing agent like DTT or Dithiothreitol in the cleavage cocktail and purification buffers. |
Data Presentation
Table 1: Recommended Coupling Conditions for Boc-S-(γ)-Phe
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Additive | Solvent | Reaction Time |
| HBTU/DIPEA | 1:0.95:2 | HOBt (1 eq) | DMF or NMP | 2 - 4 hours |
| HATU/DIPEA | 1:0.95:2 | HOAt (1 eq) | DMF or NMP | 1 - 2 hours |
| HCTU/DIPEA | 1:0.95:2 | - | DMF or NMP | 1 - 2 hours |
| DIC | 1:1:0 | HOBt (1 eq) | DCM/DMF | 2 - 4 hours |
Table 2: Recommended Cleavage Cocktails for Peptides Containing S-(γ)-Phe
| Cocktail Name | Composition | Scavengers for Sulfur | Cleavage Time | Notes |
| Reagent K | TFA/Thioanisole/Water/Phenol/EDT (82.5:5:5:5:2.5) | Thioanisole, EDT | 2 - 4 hours | Effective but malodorous. |
| TFA/TIS/Water/DTT | TFA/TIS/Water/DTT (94:1:2.5:2.5) | TIS, DTT | 2 - 3 hours | Good general-purpose cocktail for sulfur-containing peptides. |
| HF Cleavage | HF/Anisole (90:10) | Anisole | 1 hour at 0°C | Requires specialized equipment. Anisole acts as a scavenger. |
Experimental Protocols
Protocol 1: Standard Coupling of Boc-S-(γ)-Phe using HBTU
-
Swell the resin-bound peptide in DMF for 30 minutes.
-
In a separate vessel, dissolve Boc-S-(γ)-Phe (3 eq) and HOBt (3 eq) in DMF.
-
Add HBTU (2.95 eq) to the amino acid solution and mix for 2 minutes.
-
Add DIPEA (6 eq) and mix for another 1 minute.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).
-
Perform a Kaiser test to confirm complete coupling.
Protocol 2: Final Cleavage and Deprotection
-
Wash the dried peptide-resin with DCM.
-
Prepare the cleavage cocktail (e.g., TFA/TIS/Water/DTT 94:1:2.5:2.5) under an inert atmosphere.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Visualizations
Caption: Troubleshooting workflow for low yield in peptide synthesis.
Caption: Mechanism of S-tert-butylation side reaction.
References
Technical Support Center: Improving the Purity of Boc-Amino Acid Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the purity of their Boc-protected amino acid products, with a focus on Boc-L-Phenylalanine (Boc-Phe-OH) as a representative example.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of Boc-Phe-OH?
A1: Common impurities include unreacted starting materials (L-Phenylalanine), di-tert-butyl dicarbonate ((Boc)₂O), and byproducts from side reactions. In peptide synthesis, impurities can also arise from incomplete deprotection, leading to truncated sequences, or from racemization, resulting in diastereomers.[1][2][3] Side reactions involving the amino acid side chain can also occur, although this is less common for the non-reactive phenyl group of Phenylalanine.
Q2: My Boc-Phe-OH product is an oil and difficult to purify. What can I do?
A2: If the crude Boc-amino acid is an oil, it can often be solidified by converting it into a dicyclohexylamine (DCHA) salt.[4] This is achieved by dissolving the oil in a suitable solvent like ether and adding one equivalent of DCHA, which causes the salt to precipitate.[4] The solidified salt can then be more easily purified by recrystallization. Alternatively, a crystallization method involving the addition of seed crystals to the oil followed by pulping in a weak polar solvent can be employed to induce solidification and improve purity.[5]
Q3: What is the role of the base in the Boc-protection reaction, and can its choice affect purity?
A3: A base, such as triethylamine (Et₃N) or sodium hydroxide, is used to deprotonate the amino group of the amino acid, making it a more effective nucleophile to attack the (Boc)₂O reagent.[4][6][7] The choice and amount of base can be critical. Using an excess of a strong base can lead to side reactions. For instance, in some cases, inorganic bases like sodium bicarbonate can be used, but any excess must be neutralized before extraction to prevent contamination of the final product.[7]
Q4: How can I effectively remove the excess (Boc)₂O and its byproducts after the reaction?
A4: The excess (Boc)₂O and its primary byproduct, t-butanol, can be removed through a series of aqueous extractions. Typically, after the reaction, the mixture is diluted with water and washed with a non-polar organic solvent like ethyl acetate or ether to remove these impurities.[4] The desired Boc-amino acid remains in the aqueous layer as a salt. Subsequent acidification of the aqueous layer then allows for the extraction of the pure Boc-amino acid into an organic solvent.[4]
Q5: What analytical techniques are recommended for assessing the purity of Boc-Phe-OH?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of Boc-amino acids and identifying impurities.[][] Other useful techniques include Thin-Layer Chromatography (TLC) for rapid, qualitative analysis of reaction progress, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of the desired product and identify any major impurities.[][][10] For crystalline products, melting point determination can also be a good indicator of purity.[11]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of Boc-Phe-OH.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Boc-Phe-OH | Incomplete reaction. | Ensure the amino acid is fully dissolved before adding (Boc)₂O.[4] Check the quality and stoichiometry of your reagents. Increase the reaction time or slightly warm the reaction mixture if necessary. |
| Poor solubility of the amino acid. | Amino acids can be zwitterionic and have poor solubility in some organic solvents.[12] Using a co-solvent system like dioxane/water or acetone/water can improve solubility.[4][7] | |
| Loss of product during workup. | During extraction, ensure the pH of the aqueous layer is correctly adjusted to fully protonate the carboxylic acid for efficient extraction into the organic phase. Perform multiple extractions with smaller volumes of solvent for better recovery. | |
| Presence of Unreacted Phenylalanine | Insufficient (Boc)₂O. | Use a slight excess (e.g., 1.1 equivalents) of (Boc)₂O to drive the reaction to completion.[4] |
| Reaction time is too short. | Monitor the reaction by TLC until the starting amino acid spot disappears. The reaction typically takes a few hours at room temperature.[4] | |
| Product Contaminated with Di-tert-butyl dicarbonate ((Boc)₂O) or its byproducts | Inefficient extraction. | After the reaction, perform thorough extractions with a non-polar solvent like ethyl acetate or ether to remove the oxime byproduct (if using BOC-ON) or unreacted (Boc)₂O.[4] |
| Incomplete hydrolysis of excess (Boc)₂O. | Quench the reaction with a dilute aqueous acid to hydrolyze any remaining (Boc)₂O before extraction. | |
| Formation of Dipeptide Impurities | Activation of the carboxylic acid. | This is more common in peptide synthesis but can occur if coupling agents are inadvertently present. For simple Boc protection, ensure that no activating agents are used. The use of stable reagents like Fmoc-, Boc-, and Alloc-benzotriazoles can help produce the desired product free of dipeptide and tripeptide impurities.[13] |
| Oily Product That is Difficult to Handle | Product is not crystalline. | Convert the oily product to a DCHA salt to induce crystallization, which can then be purified by recrystallization.[4] Alternatively, attempt crystallization by adding seed crystals and pulping in a non-polar solvent.[5] |
Experimental Protocols
General Protocol for Boc Protection of L-Phenylalanine
This protocol is a standard procedure for the synthesis of Boc-L-Phe-OH.
-
Dissolution: Dissolve L-Phenylalanine (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[4]
-
Reaction: To the stirred solution at room temperature, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents).
-
Monitoring: Continue stirring for 2-4 hours. The reaction progress can be monitored by TLC.
-
Workup - Byproduct Removal: Dilute the reaction mixture with water and extract twice with ethyl acetate to remove unreacted (Boc)₂O and byproducts.[4]
-
Acidification: Cool the aqueous layer in an ice bath and acidify to approximately pH 2-3 with a 5% citric acid solution or cold 1N HCl.[4][7]
-
Workup - Product Extraction: Immediately extract the acidified aqueous layer three times with ethyl acetate.[4]
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Boc-L-Phe-OH.[4]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as hexane:ethyl acetate.[4]
Visualizations
Caption: Experimental workflow for the synthesis and purification of Boc-Phe-OH.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ajpamc.com [ajpamc.com]
- 4. peptide.com [peptide.com]
- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 10. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boc-Phe-OH ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
Boc-S-(gamma)-Phe racemization prevention during synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent racemization during the incorporation of Boc-S-(γ)-Phe in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of Boc-S-(γ)-Phe peptide synthesis?
A1: Racemization is the process where the L-stereoisomer of Boc-S-(γ)-Phe is converted into a mixture of both L- and D-isomers during the peptide coupling reaction. This loss of stereochemical integrity is a significant side reaction that can lead to impurities that are difficult to separate and can drastically alter the biological activity of the final peptide.[1][2]
Q2: Why is Boc-S-(γ)-Phe particularly susceptible to racemization?
A2: While specific data on Boc-S-(γ)-Phe is limited, amino acids with bulky side chains or those with electron-withdrawing groups can be more prone to racemization. The activation of the carboxylic acid group required for peptide bond formation increases the acidity of the α-proton.[1][3] A base in the reaction mixture can then abstract this proton, leading to a planar enolate intermediate, which can be protonated from either face, resulting in racemization. The bulky nature of the S-(γ)-Phe side chain may also influence the rate of the desired coupling reaction versus the undesired racemization.
Q3: What are the primary mechanisms of racemization during peptide synthesis?
A3: There are two primary pathways for racemization during peptide coupling:
-
Direct Enolization: A base directly abstracts the α-proton of the activated amino acid, forming a planar enolate intermediate which then loses its stereochemistry.
-
Oxazolone Formation: The activated carboxyl group can be attacked by the carbonyl oxygen of the Boc protecting group, forming a 5(4H)-oxazolone intermediate. The α-proton of the oxazolone is highly acidic and rapidly abstracted by a base, leading to racemization. This is a common pathway for N-acylated amino acids.[1]
Below is a diagram illustrating the general mechanism of racemization via oxazolone formation.
Troubleshooting Guide
Problem: Significant racemization of Boc-S-(γ)-Phe is detected in my synthesized peptide.
Below is a troubleshooting workflow to help you minimize racemization. Start with the first suggested solution and proceed to the next if the problem persists.
References
Technical Support Center: Boc-Protected Amino Acid Coupling
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with steric hindrance during the coupling of Boc-S-(gamma)-Phe and other sterically demanding amino acids in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide: Overcoming Steric Hindrance in Boc-SPPS
Low coupling efficiency is a common issue when incorporating bulky amino acids. This guide provides a systematic approach to diagnosing and resolving these challenges.
Problem: Low or Incomplete Coupling of this compound
Initial Assessment:
-
Confirm Reagent Quality: Ensure all reagents, especially the coupling agents and the Boc-amino acid, are fresh and have been stored correctly to prevent degradation.
-
Verify Resin Loading: Inconsistent resin loading can lead to inaccurate reagent stoichiometry. Confirm the substitution level of your resin. For particularly challenging sequences, using a resin with a lower substitution (0.3-0.5 mmol/g) is often beneficial.[1]
-
Monitor the Coupling Reaction: Use a qualitative test, such as the Kaiser or ninhydrin test, to monitor the presence of free amines on the resin. A positive test indicates incomplete coupling.
Troubleshooting Workflow Diagram:
Caption: A stepwise workflow for troubleshooting low coupling yields.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is most effective for sterically hindered amino acids like this compound in Boc-SPPS?
For sterically hindered amino acids, uronium and phosphonium-based reagents are generally more effective than carbodiimides like DCC or DIC. Reagents such as HATU, HBTU, and PyBOP have demonstrated higher efficiencies in these challenging coupling reactions.[2] In a comparative study involving hindered N-methylated amino acids, HBTU and PyBroP showed significant product yields where other methods failed.[2]
Q2: How can I improve the yield without changing my current coupling reagent (DIC/HOBt)?
If you are using a standard carbodiimide protocol, you can try the following to improve yields:
-
Double Coupling: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of the Boc-amino acid and coupling reagents.
-
Increase Reaction Time: Extend the coupling reaction time to allow for the slower reaction kinetics associated with sterically hindered residues.
-
Increase Reagent Concentration: Using a higher excess of the Boc-amino acid and DIC/HOBt (e.g., 3-5 equivalents) can help drive the reaction to completion.
Q3: Can increasing the temperature improve coupling efficiency?
Yes, increasing the reaction temperature can enhance the rate of a sluggish coupling reaction. However, it should be done with caution as elevated temperatures can also increase the risk of side reactions, such as racemization. If you choose to increase the temperature, it is advisable to do so in modest increments (e.g., to 40°C) and for the minimum time necessary.
Q4: What is "in situ neutralization" and can it help with difficult couplings?
In situ neutralization is a protocol where the neutralization of the protonated N-terminal amine (after Boc deprotection) and the subsequent coupling step are performed concurrently without an intermediate washing step. This is achieved by adding a non-nucleophilic base, such as diisopropylethylamine (DIPEA), directly to the coupling mixture. This method can be beneficial for difficult sequences as it minimizes the time the deprotected amine is free, potentially reducing side reactions.
Q5: Are there any alternative protecting group strategies to mitigate steric hindrance?
While the primary focus is often on the coupling method, the choice of side-chain protecting groups on adjacent amino acids can also influence steric hindrance. If the peptide sequence allows, consider using smaller protecting groups on neighboring residues to reduce overall steric bulk around the reaction center.
Data Presentation: Comparison of Coupling Reagent Performance
The following table summarizes the reported yields for the coupling of a Boc-protected amino acid to a sterically hindered, N-methylated residue, which serves as a model for challenging coupling reactions.
| Coupling Reagent/Method | Excess of Activated Component | Reaction Time | Temperature | Yield of Boc-Phe-(NMe)Aib-Phe-OBzl | Reference |
| HBTU | 2 equivalents | 24 h | Room Temp. | Significant Yield | [2] |
| PyBroP | 2 equivalents | 24 h | Room Temp. | Significant Yield | [2] |
| Boc-Phe-NCA | 2 equivalents | 24 h | Room Temp. | Significant Yield (Superior with prolonged time) | [2] |
| Pivaloyl Mixed Anhydride | 2 equivalents | 24 h | Room Temp. | < 10% | [2] |
| Pentafluorophenyl Ester | 2 equivalents | 24 h | Room Temp. | < 10% | [2] |
| Acyl Fluoride | 2 equivalents | 24 h | Room Temp. | < 10% | [2] |
Note: "Significant Yield" indicates that the method was effective, although precise quantitative values were not provided in the abstract.
Experimental Protocols
Protocol 1: Standard Boc Deprotection
-
Swell the peptide-resin in dichloromethane (DCM).
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes.
-
Filter and repeat the 50% TFA/DCM treatment for an additional 20-25 minutes.[1]
-
Wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x).[1]
-
Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of diisopropylethylamine (DIPEA) in DCM (2x for 2 minutes each).
-
Wash the resin again with DCM (3x) to remove excess base.
Protocol 2: Coupling with HBTU/HATU
-
Swell the deprotected peptide-resin in N,N-dimethylformamide (DMF).
-
In a separate vessel, dissolve 2-4 equivalents of the this compound and 2-4 equivalents of HBTU or HATU in DMF.
-
Add 4-8 equivalents of DIPEA to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-4 hours. For highly hindered couplings, the reaction time may need to be extended.
-
Monitor the reaction using the Kaiser test. If the test is positive, a second coupling may be necessary.
-
Once the reaction is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).
Protocol 3: Coupling with DIC/HOBt
-
Swell the deprotected peptide-resin in DCM or DMF.[3]
-
In a separate vessel, dissolve 3-5 equivalents of the this compound and 3-5 equivalents of 1-hydroxybenzotriazole (HOBt) in DMF.[3]
-
Add the dissolved amino acid and HOBt solution to the resin.
-
Add 3-5 equivalents of diisopropylcarbodiimide (DIC) to the resin slurry.[3]
-
Agitate the reaction vessel for 2-6 hours at room temperature.[3]
-
Monitor the reaction using the Kaiser test. If the coupling is incomplete after 4 hours, consider a recoupling.
-
Once the reaction is complete, wash the resin with DMF (3x) and DCM (3x).
Signaling Pathways and Logical Relationships
Diagram of Coupling Reagent Activation Pathways
This diagram illustrates the general mechanism of action for uronium/aminium salt and carbodiimide coupling reagents.
Caption: Activation pathways for peptide coupling reagents.
References
Technical Support Center: Purification Strategies for Boc-S-(gamma)-Phe Intermediates
Welcome to the technical support center for the purification of Boc-S-(gamma)-Phe intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of N-Boc-(S)-γ-phenyl-γ-aminobutyric acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound intermediates in a question-and-answer format.
Q1: My final product after Boc protection is an oil and will not solidify. How can I obtain a solid product?
A1: The oily nature of Boc-protected amino acids is a common issue, often due to residual solvents, the presence of impurities, or the inherent properties of the molecule. Here are several strategies to induce solidification:
-
Solvent Removal: Ensure all solvents from the reaction and work-up are completely removed under high vacuum. Gentle heating (e.g., 40-50°C) can aid this process, but be cautious of potential degradation.
-
Trituration: Attempt to solidify the oil by stirring it vigorously with a non-polar solvent in which the product is insoluble but the impurities are soluble. Good starting solvents include hexanes, diethyl ether, or a mixture of both. This process can help to wash away impurities and encourage crystallization.
-
Seed Crystallization: If you have a small amount of solid product from a previous batch, you can use it as a seed crystal.[1] Add a tiny crystal to the oil and allow it to stand at room temperature or in the refrigerator.[1]
-
Solvent-Antisolvent Crystallization: Dissolve the oily product in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a poor solvent (e.g., hexanes, pentane) until the solution becomes cloudy. Allow the solution to stand, and crystals may form over time.
-
pH Adjustment: If your product is an acid, dissolving the oil in an aqueous basic solution (e.g., 1M sodium bicarbonate), washing with an organic solvent like ether to remove non-polar impurities, and then re-acidifying the aqueous layer with a mild acid (e.g., 1M HCl or citric acid) to a pH of 2-3 can precipitate the pure product.
Q2: My TLC analysis shows multiple spots after the Boc protection reaction. What are the likely impurities and how can I remove them?
A2: The primary impurities in a Boc protection reaction are typically unreacted starting material (S-(gamma)-Phe), excess Boc anhydride ((Boc)₂O), and potentially a double-Boc-protected product (di-Boc).
-
Unreacted Starting Material: The starting amino acid is significantly more polar than the Boc-protected product. It can be removed by an aqueous wash. During an extractive work-up, dissolving the reaction mixture in an organic solvent like ethyl acetate and washing with a mild aqueous acid (e.g., 1M HCl) will protonate the unreacted amine, making it soluble in the aqueous layer.
-
Excess Boc Anhydride: (Boc)₂O can be removed by washing the organic layer with a mild base like sodium bicarbonate solution. The bicarbonate will react with the anhydride to form water-soluble byproducts.
-
Di-Boc Product: While less common for sterically hindered amines, the formation of a di-Boc product is possible. This impurity is less polar than the desired mono-Boc product. Flash column chromatography is the most effective method for separation.
Q3: I am struggling to separate my this compound from a non-polar impurity by column chromatography. What conditions should I try?
A3: Optimizing your mobile phase is key to achieving good separation in flash chromatography.
-
Solvent System: For Boc-protected amino acids, a common mobile phase is a gradient of ethyl acetate in hexanes or petroleum ether. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.
-
Additives: Adding a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase can improve peak shape and resolution for acidic compounds by suppressing the ionization of the carboxylic acid.
-
Alternative Solvents: If separation is still poor, consider a different solvent system. Dichloromethane/methanol gradients can also be effective.
Frequently Asked Questions (FAQs)
Q: What is the general structure of this compound?
A: this compound refers to N-tert-butoxycarbonyl-(S)-γ-phenyl-γ-aminobutyric acid. It is a derivative of γ-aminobutyric acid (GABA) where a phenyl group is attached to the gamma-carbon, and the amino group is protected by a tert-butoxycarbonyl (Boc) group.
Q: What are the best practices for storing this compound intermediates?
A: Boc-protected amino acids should be stored in a cool, dry place. It is recommended to store them in a refrigerator at 2-8°C to minimize potential degradation over time.
Q: Can I use techniques other than chromatography for purification?
A: Yes. If the product can be crystallized, recrystallization is an excellent method for achieving high purity.[2][3] Common solvent systems for recrystallization of Boc-phenylalanine derivatives include ethyl acetate/hexanes, dichloromethane/hexanes, and ethanol/water.[2] Acid-base extraction is also a powerful purification technique to remove unreacted starting material and non-polar byproducts.
Purification Method Comparison
| Purification Method | Principle | Advantages | Disadvantages |
| Acid-Base Extraction | Differential solubility of acidic/basic compounds in aqueous and organic phases based on pH. | Removes unreacted amino acid and some byproducts effectively. Scalable and cost-effective. | May not remove impurities with similar acidity to the product. |
| Flash Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase (e.g., silica gel). | Highly effective for separating compounds with different polarities, including byproducts like di-Boc. | Can be time-consuming and requires significant solvent volumes. Product recovery may be lower. |
| Crystallization | Formation of a pure solid crystalline structure from a solution. | Can yield very high purity product. Cost-effective for large scales. | Product may not crystallize easily (oiling out). Yield can be variable. |
Key Experimental Protocols
Protocol 1: General Work-up and Acid-Base Extraction for this compound
-
After the Boc protection reaction is complete, concentrate the reaction mixture under reduced pressure to remove the organic solvent (e.g., THF, dioxane).
-
Dissolve the residue in ethyl acetate (EtOAc).
-
Transfer the EtOAc solution to a separatory funnel.
-
Wash the organic layer with 1M HCl (2 x volume of organic layer) to remove unreacted S-(gamma)-Phe.
-
Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x volume of organic layer) to remove excess (Boc)₂O and any acidic byproducts.
-
Wash the organic layer with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.
Protocol 2: Flash Column Chromatography of this compound
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase or dichloromethane.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (or petroleum ether), starting from 10% ethyl acetate and gradually increasing to 50% or higher, depending on the polarity of the impurities. Adding 0.5% acetic acid to the mobile phase can improve peak shape.
-
Elution: Collect fractions and monitor by TLC. Combine fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure.
Protocol 3: Crystallization of this compound
-
Dissolve the crude or column-purified product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, isopropanol, or acetone).
-
Slowly add a non-polar anti-solvent (e.g., hexanes or petroleum ether) at room temperature until the solution becomes slightly turbid.
-
If turbidity persists, add a drop or two of the hot solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) or freezer (-20°C) to promote crystal growth.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
Diagrams
Caption: Decision workflow for the purification of this compound.
Caption: Potential products and side products in the Boc protection reaction.
References
Technical Support Center: Boc-S-(gamma)-Phe Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of Boc-S-(gamma)-Phe.
Disclaimer: The information provided is based on general principles of solid-phase peptide synthesis (SPPS) and common issues encountered with Boc-protected amino acids, particularly those with protected sulfur-containing side chains. The term "this compound" is interpreted as an N-Boc-protected gamma-aminophenylalanine derivative with a protected sulfur atom in its side chain, potentially with a trityl protecting group, analogous to Boc-S-trityl-L-cysteine.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities observed in the synthesis of Boc-protected amino acids like this compound?
A1: During solid-phase peptide synthesis (SPPS), several classes of impurities can arise. These include:
-
Deletion Sequences: Resulting from incomplete coupling reactions.[1]
-
Insertion Sequences: Caused by the addition of more than one amino acid residue in a single coupling cycle.[1]
-
Truncated Peptides: Occur due to incomplete deprotection of the Boc group, leading to shorter peptide chains.[2]
-
Incompletely Deprotected Side Chains: Residual protecting groups on the side chain, such as the trityl group on the sulfur atom, can remain after the final cleavage step.[1]
-
Oxidation Products: The sulfur atom in the side chain is susceptible to oxidation.
-
Diastereomers: Racemization can occur during amino acid activation, leading to the incorporation of the D-isomer instead of the desired L-isomer.[1][2]
-
Byproducts from Protecting Groups: The cleavage of the Boc group with strong acids like trifluoroacetic acid (TFA) can generate reactive tert-butyl cations. These can alkylate nucleophilic residues if not properly scavenged.
Q2: How can I minimize the formation of deletion sequences?
A2: To minimize deletion sequences, ensure optimal coupling efficiency. This can be achieved by:
-
Using a sufficient excess of the activated amino acid and coupling reagents.
-
Allowing adequate reaction time for the coupling step.
-
Monitoring the completion of the coupling reaction using a qualitative test (e.g., ninhydrin test).
-
Ensuring effective swelling of the resin support.
Q3: What causes incomplete removal of the Boc protecting group and how can I avoid it?
A3: Incomplete removal of the N-terminal Boc protecting group is a common issue that leads to truncated peptide sequences.[2] This can be caused by:
-
Insufficient deprotection time.
-
Degradation of the deprotection reagent (e.g., TFA).
-
Poor solvent penetration into the resin beads.
To avoid this, use fresh deprotection solution for each step, ensure adequate mixing, and allow for a sufficient reaction time. In solid-phase synthesis, a 1-2M HCl/organic solvent solution is often used for Boc deprotection to avoid side reactions associated with TFA.[]
Q4: The final product shows a significant amount of a species with a higher molecular weight. What could this be?
A4: A higher molecular weight impurity often points to incomplete removal of a side-chain protecting group, such as the trityl group from the sulfur atom.[1] It could also indicate the formation of an adduct with a scavenger used during cleavage or a double insertion of an amino acid. To confirm the identity, analysis by mass spectrometry is recommended.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete coupling reactions. | Increase coupling time, use a higher excess of reagents, or switch to a more efficient coupling agent. Monitor coupling completion with a ninhydrin test. |
| Premature cleavage of the peptide from the resin. | Ensure the stability of the linker to the repeated acid treatments for Boc deprotection. | |
| Poor resin swelling. | Use a solvent that ensures good swelling of the resin (e.g., DMF or NMP). | |
| Presence of Truncated Peptides (Deletion Sequences) | Incomplete deprotection of the Boc group. | Increase deprotection time, use fresh deprotection reagent (e.g., 50% TFA in DCM), and ensure thorough mixing. |
| Inefficient coupling. | See "Low Yield of Final Product" above. | |
| Presence of Higher Molecular Weight Impurities | Incomplete removal of the side-chain protecting group (e.g., Trityl). | Optimize the cleavage cocktail and time. For trityl groups, a strong acid like TFA with appropriate scavengers (e.g., triisopropylsilane) is necessary. |
| Alkylation by tert-butyl cations. | Use scavengers like thioanisole or triisopropylsilane in the cleavage cocktail to trap tert-butyl cations generated from the Boc group. | |
| Oxidation of the Sulfur Side Chain | Exposure to air during synthesis, cleavage, or purification. | Degas all solvents and work under an inert atmosphere (e.g., nitrogen or argon). Add a reducing agent like dithiothreitol (DTT) during purification if oxidation is suspected. |
| Presence of Diastereomers | Racemization during activation. | Use a base-free activation method or add a racemization suppressant like 1-hydroxybenzotriazole (HOBt) or ethyl cyanoglyoxylate-2-oxime (Oxyma). |
Experimental Protocols
General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for manual Boc-SPPS.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM, followed by isopropanol, and then DCM.
-
-
Neutralization:
-
Wash the resin with DCM.
-
Treat the resin with 10% diisopropylethylamine (DIPEA) in DCM for 2 x 2 minutes.
-
Wash the resin with DCM.
-
-
Coupling:
-
Dissolve the this compound (3 equivalents) and a coupling agent like HBTU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the reaction using the ninhydrin test.
-
Wash the resin with DMF and DCM.
-
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Final Deprotection:
-
Wash the final peptide-resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Impurity Formation Pathway
The following diagram illustrates the logical relationship between key steps in Boc-SPPS and the potential formation of common impurities.
Figure 1. Logical workflow of impurity formation in Boc-SPPS.
References
optimizing reaction times for Boc-S-(gamma)-Phe incorporation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers incorporating Boc-S-(gamma)-Phe, a substituted phenylalanine derivative, into peptide sequences via solid-phase peptide synthesis (SPPS). The term "S-(gamma)-Phe" is understood to refer to a phenylalanine derivative with a substituent on the phenyl ring. The advice provided is broadly applicable to the incorporation of other bulky or sterically hindered Boc-protected amino acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when incorporating this compound?
The primary challenges associated with the incorporation of this compound and other bulky amino acids are:
-
Slow or incomplete coupling reactions: Steric hindrance from the substituted phenyl ring can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain.
-
Aggregation of the peptide-resin: The hydrophobicity of the bulky side chain can lead to inter-chain aggregation, reducing reagent accessibility.
-
Side reactions: Depending on the nature of the gamma-substituent, side reactions may occur under standard SPPS conditions.
Q2: How can I improve the solubility of my peptide during and after synthesis?
Aggregation-prone sequences containing bulky hydrophobic residues like S-(gamma)-Phe can be challenging. A potential strategy is the temporary attachment of a solubilizing tag to the peptide backbone or a side chain. For instance, a lysine residue can be esterified to a hydroxyl group on a suitable amino acid, which can be removed after synthesis. This approach can improve solubility and facilitate purification.
Q3: What are the recommended storage conditions for this compound?
Boc-protected amino acids are generally stable but can be susceptible to hydrolysis. It is recommended to store this compound in a cool (2-8 °C), dry environment, protected from light.
Troubleshooting Guides
Issue 1: Slow or Incomplete Coupling Reaction
Symptoms:
-
Positive Kaiser test (indicating unreacted free amines) after the coupling step.
-
Low incorporation efficiency as determined by sequencing or mass spectrometry of the cleaved peptide.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Steric Hindrance | 1. Extend the coupling time: Increase the reaction time from the standard 1-2 hours to 4-12 hours. 2. Double couple: Perform the coupling step twice with fresh reagents. 3. Use a more potent coupling reagent: Switch from standard reagents like DCC/HOBt to more powerful activators such as HBTU, HATU, or COMU. |
| Peptide Aggregation | 1. Incorporate a "difficult sequence" protocol: Use a combination of higher temperatures (up to 50 °C), and structure-breaking solvents like isopropanol or trifluoroethanol in the coupling solvent. 2. Use a low-load resin: A lower substitution resin can increase the distance between peptide chains, reducing aggregation. |
| Poor Reagent Solubility | Ensure that the this compound and coupling reagents are fully dissolved in an appropriate solvent like DMF or NMP before adding to the reaction vessel. Sonication may aid in dissolution. |
Issue 2: Side Reactions During Synthesis
Symptoms:
-
Presence of unexpected masses in the final product as determined by mass spectrometry.
-
Difficulty in purifying the final peptide.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Reactive Gamma-Substituent | If the substituent on the phenyl ring is reactive (e.g., a nucleophile), it may require an orthogonal protecting group that is stable to the conditions of Boc-SPPS (i.e., stable to TFA for Boc deprotection). |
| Dimerization | In some cases, the activated Boc-amino acid can react with another molecule of itself. Using an excess of the coupling reagent and ensuring efficient mixing can minimize this. |
Experimental Protocols
Standard Protocol for this compound Incorporation
-
Resin Swelling: Swell the resin (e.g., Merrifield resin) in dichloromethane (DCM) for 1 hour, followed by washes with DMF.
-
Boc Deprotection: Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid.
-
Washes: Wash the resin thoroughly with DCM, isopropanol, and DMF to remove residual TFA and byproducts.
-
Neutralization: Neutralize the resin with 5-10% diisopropylethylamine (DIEA) in DMF.
-
Coupling:
-
Pre-activate a 3-5 fold molar excess of this compound with a suitable coupling reagent (e.g., HBTU/HOBt) and DIEA in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Washes: Wash the resin with DMF and DCM.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, repeat the coupling step.
-
Capping (Optional): If a small amount of unreacted amine remains, cap it by treating the resin with acetic anhydride and DIEA in DMF to prevent the formation of deletion sequences.
Visualizations
Caption: Workflow for this compound incorporation in SPPS.
Caption: Troubleshooting logic for incomplete coupling reactions.
Validation & Comparative
A Comparative Guide to the Biological Activity of Peptides: The Impact of N-Terminal Boc-Protection and γ-Amino Acid Incorporation
For researchers, scientists, and drug development professionals, understanding the effects of peptide modifications is crucial for designing novel therapeutics with enhanced stability and activity. This guide provides a comparative analysis of peptides with and without N-terminal tert-butyloxycarbonyl (Boc) protection and the incorporation of γ-amino acids, with a focus on the implications for biological activity.
Key Modifications and Their Impact on Biological Activity
N-Terminal Boc-Protection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis. While often removed in the final product, its retention in smaller peptides can influence their biological profile.
-
Increased Lipophilicity: The Boc group is hydrophobic, and its presence can increase the overall lipophilicity of a peptide. This may enhance membrane permeability.
-
Altered Bioactivity: The addition of a bulky, hydrophobic group at the N-terminus can alter or confer new biological activities. For instance, studies on dipeptides have shown that Boc-protection can introduce antibacterial properties.
γ-Amino Acid Incorporation
The substitution of a natural α-amino acid with a γ-amino acid, such as γ-phenylalanine (γ-Phe), involves introducing an additional two carbon atoms into the peptide backbone. This modification has profound effects on the peptide's structure and stability.
-
Enhanced Proteolytic Stability: One of the most significant advantages of incorporating γ-amino acids is the remarkable increase in resistance to degradation by proteases. Natural peptides (α-peptides) are often rapidly cleaved by enzymes in the body, limiting their therapeutic potential. The altered backbone of γ-peptides is not recognized by most proteases, leading to a significantly longer biological half-life.
-
Conformational Changes: The increased flexibility of the peptide backbone due to the extra carbon atoms can lead to different three-dimensional structures. This can impact receptor binding and overall biological activity, either by mimicking the active conformation of the native peptide or by adopting a novel, bioactive conformation.
Comparative Data Summary
The following table summarizes the expected qualitative differences in the biological activity of a hypothetical native peptide versus its modified counterparts. Quantitative data is not provided due to the lack of direct comparative studies in the literature for a specific peptide with and without Boc-S-(γ)-Phe.
| Feature | Native α-Peptide | Peptide with γ-Amino Acid | Peptide with N-Terminal Boc-Protection & γ-Amino Acid |
| Proteolytic Stability | Low (susceptible to enzymatic degradation) | High (resistant to most proteases) | High (resistant to most proteases) |
| Biological Half-life | Short | Significantly prolonged | Significantly prolonged |
| Lipophilicity | Dependent on amino acid sequence | Generally similar to native peptide | Increased due to the hydrophobic Boc group |
| Receptor Binding | Specific to the native sequence and conformation | May be altered (decreased, maintained, or increased) due to conformational changes | Potentially altered due to steric hindrance or increased hydrophobicity from the Boc group |
| Potential for Novel Bioactivity | Low | Moderate (due to new conformations) | High (due to combined effects of Boc group and altered conformation) |
Experimental Protocols
To assess and compare the biological activity of native and modified peptides, a series of key experiments are typically performed.
Protocol 1: In Vitro Proteolytic Stability Assay
Objective: To determine the stability of the peptide in the presence of proteolytic enzymes.
Methodology:
-
Peptide Incubation: The test peptide (native or modified) is dissolved in a buffered solution (e.g., phosphate-buffered saline, pH 7.4).
-
Enzyme Addition: A solution of a relevant protease (e.g., trypsin, chymotrypsin, or a mixture like pronase) or biological fluid (e.g., human serum or plasma) is added to the peptide solution.
-
Time-Course Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 15 min, 30 min, 1h, 4h, 24h).
-
Reaction Quenching: The enzymatic reaction in the aliquots is stopped, typically by adding an acid (e.g., trifluoroacetic acid - TFA) or a protease inhibitor cocktail.
-
Analysis: The amount of intact peptide remaining at each time point is quantified using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
-
Data Analysis: The percentage of intact peptide is plotted against time to determine the degradation rate and the peptide's half-life (t½).
Protocol 2: Receptor Binding Assay
Objective: To measure the affinity of the peptide for its target receptor.
Methodology:
-
Preparation of Receptor Source: A preparation containing the target receptor is used. This can be isolated cell membranes, whole cells expressing the receptor, or purified receptor protein.
-
Radioligand or Fluorescent Ligand: A labeled ligand with known high affinity for the receptor is used.
-
Competitive Binding: The receptor preparation is incubated with a constant concentration of the labeled ligand and varying concentrations of the unlabeled test peptide (native or modified).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound ligand is then separated from the unbound ligand (e.g., by filtration or centrifugation).
-
Quantification: The amount of bound labeled ligand is measured (e.g., using a scintillation counter for radioligands or a fluorescence plate reader).
-
Data Analysis: A competition curve is generated by plotting the bound labeled ligand as a function of the test peptide concentration. The IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the labeled ligand) is determined. The binding affinity (Ki) can then be calculated from the IC50 value.
Visualizing the Concepts
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Comparison of proteolytic stability between native α-peptides and γ-peptides.
Caption: Experimental workflow for comparing native and modified peptides.
Validating the Incorporation of Boc-S-(gamma)-Phe: A Comparative Guide to Leading Analytical Techniques
For researchers, scientists, and drug development professionals engaged in the site-specific incorporation of unnatural amino acids (UAAs), robust validation of successful incorporation is paramount. This guide provides a comparative analysis of leading analytical techniques for confirming the presence of Boc-S-(gamma)-phenylalanine (Boc-S-(gamma)-Phe) in a target protein. We will delve into the experimental protocols and performance metrics of mass spectrometry, Edman degradation, Nuclear Magnetic Resonance (NMR) spectroscopy, and Western blotting, offering a comprehensive overview to inform your selection of the most suitable validation strategy.
The site-specific incorporation of UAAs, such as this compound, into proteins offers a powerful tool for probing protein structure and function, as well as for the development of novel protein therapeutics. The Boc (tert-butyloxycarbonyl) protecting group on the sulfur-linked gamma-phenylalanine provides a unique chemical handle for subsequent modifications. However, the fidelity of UAA incorporation can be influenced by various factors. Therefore, rigorous analytical validation is a critical step to ensure the homogeneity and desired properties of the engineered protein.
Comparative Analysis of Validation Techniques
The choice of validation technique depends on several factors, including the required level of detail, sample availability, and the specific experimental question being addressed. The following table summarizes the key performance characteristics of the most commonly employed methods.
| Feature | Mass Spectrometry (MS) | Edman Degradation | NMR Spectroscopy | Western Blotting |
| Primary Information | Precise mass of the protein and peptide fragments, confirming incorporation and location. | N-terminal sequence of the protein or peptide. | 3D structure, dynamics, and local chemical environment. | Presence of the full-length protein, indirect evidence of incorporation. |
| Sensitivity | High (picomole to femtomole)[1] | Moderate (picomole)[2] | Low[1][3] | Moderate to High |
| Specificity | High | High | High | Moderate to Low |
| Quantitative Capability | Yes (relative and absolute) | Yes (stepwise yield) | Yes (signal intensity) | Semi-quantitative |
| Sample Requirement | Low | Low | High | Low |
| Throughput | High | Low | Low | High |
| Expertise Required | High | Moderate | High | Low |
| Cost (Instrument) | High | Moderate | Very High | Low |
Mass Spectrometry: The Gold Standard for Unambiguous Confirmation
Mass spectrometry stands out as the most powerful and versatile technique for the definitive validation of UAA incorporation. Its high sensitivity and accuracy allow for the precise determination of the molecular weight of the intact protein and its constituent peptides, directly confirming the mass shift corresponding to the incorporation of this compound.
Experimental Protocol: Tandem Mass Spectrometry (MS/MS) for Peptide Sequencing
-
Sample Preparation:
-
The protein containing this compound is isolated and purified.
-
The protein is subjected to in-solution or in-gel proteolytic digestion (e.g., with trypsin) to generate a mixture of peptides.
-
-
LC-MS/MS Analysis:
-
The peptide mixture is separated using liquid chromatography (LC) and introduced into the mass spectrometer.
-
The mass spectrometer acquires precursor ion scans (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptides.
-
Peptides of interest, including those with the expected mass shift for this compound, are selected for fragmentation.
-
Collision-induced dissociation (CID) or other fragmentation methods are used to break the peptide backbone, generating a series of fragment ions.
-
The mass spectrometer acquires product ion scans (MS2) to determine the m/z of the fragment ions.
-
-
Data Analysis:
-
The resulting MS/MS spectra are analyzed to determine the amino acid sequence of the peptides.
-
The presence and location of this compound are confirmed by identifying the characteristic mass difference in the fragment ion series. De novo sequencing algorithms can be employed to reconstruct the peptide sequence from the tandem mass spectra.[4][5][6]
-
Edman Degradation: N-Terminal Sequencing for Confirmation
Edman degradation is a classical method for determining the amino acid sequence of a peptide or protein from its N-terminus.[2][7] While less common than mass spectrometry for routine validation, it can provide valuable confirmatory data, especially when the UAA is located near the N-terminus.
Experimental Protocol: Automated Edman Degradation
-
Sample Preparation: The purified protein or a specific peptide fragment containing the N-terminal this compound is immobilized on a solid support.
-
Sequential Degradation:
-
The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC).
-
The derivatized amino acid is selectively cleaved from the peptide chain under acidic conditions.
-
The released phenylthiohydantoin (PTH)-amino acid derivative is extracted and identified by chromatography.
-
-
Analysis: The cycle is repeated to identify subsequent amino acids in the sequence. The presence of this compound would be indicated by a unique retention time for its PTH derivative, which would need to be established with a synthetic standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Local Environment
NMR spectroscopy provides detailed information about the structure, dynamics, and chemical environment of atoms within a molecule.[8] For validating UAA incorporation, NMR can confirm the presence of the this compound and assess its impact on the local protein structure.
Experimental Protocol: 2D NMR Spectroscopy
-
Sample Preparation: A highly concentrated and pure sample of the protein containing isotopically labeled (e.g., ¹⁵N, ¹³C) this compound is required.
-
Data Acquisition: A series of 2D NMR experiments, such as ¹H-¹⁵N HSQC, are performed.
-
Data Analysis: The unique chemical shifts of the protons and heteronuclei associated with the this compound residue are identified in the NMR spectra. These shifts can be compared to those of the wild-type protein to confirm incorporation and assess any structural perturbations.
Western Blotting: A Rapid but Indirect Assessment
Western blotting is a widely used technique for detecting the presence of a specific protein in a complex mixture. While it does not directly confirm the identity of the incorporated amino acid, it can provide rapid, indirect evidence for the successful production of the full-length protein containing the UAA.
Experimental Protocol: Western Blotting
-
Sample Preparation: Cell lysates or purified protein samples are separated by SDS-PAGE.
-
Transfer: The separated proteins are transferred from the gel to a membrane.
-
Immunodetection: The membrane is probed with a primary antibody that specifically recognizes a tag on the protein of interest (e.g., a His-tag). A secondary antibody conjugated to a detectable enzyme or fluorophore is then used for visualization.
-
Analysis: The presence of a band at the expected molecular weight for the full-length protein containing this compound suggests successful incorporation.[9]
Conclusion
The validation of this compound incorporation is a critical quality control step in any research or development pipeline involving unnatural amino acids. Mass spectrometry, particularly tandem MS, offers the most definitive and comprehensive validation , providing unambiguous confirmation of both incorporation and precise location. Edman degradation serves as a valuable orthogonal method for N-terminal sequencing. NMR spectroscopy, while demanding in terms of sample requirements, provides unique insights into the structural consequences of UAA incorporation. Finally, Western blotting offers a rapid and accessible, albeit indirect, method for initial screening. The selection of the most appropriate technique or combination of techniques will ultimately be guided by the specific requirements of the project, balancing the need for detailed characterization with practical considerations such as sample availability, throughput, and cost.
References
- 1. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 4. ml2.inf.ethz.ch [ml2.inf.ethz.ch]
- 5. arep.med.harvard.edu [arep.med.harvard.edu]
- 6. De novo peptide sequencing via tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Terminal Sequencing: A Comparative Analysis of Edman Degradation and Mass Spectrometry Approaches | MtoZ Biolabs [mtoz-biolabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Coupling Reagents for Boc-S-(gamma)-Phe Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate coupling reagent is paramount to achieving high yield, purity, and cost-effectiveness. This guide provides a comparative analysis of common coupling reagents applicable to the acylation of N-terminally protected amino acids like Boc-S-(gamma)-Phe, a key building block in the synthesis of various therapeutic peptides.
The efficiency of a coupling reaction is influenced by several factors, including the steric hindrance of the amino acid, the reactivity of the coupling reagent, and the reaction conditions. This document offers a comparative overview of three widely used classes of coupling reagents: uronium/aminium salts (HBTU and HATU), phosphonium salts (PyBOP), and carbodiimides (EDC) in conjunction with an additive (HOBt).
Comparative Analysis of Coupling Reagent Performance
While direct, side-by-side comparative data for the coupling of this compound is not extensively available in published literature, the following table summarizes the general performance characteristics of these reagents in peptide synthesis. The presented data are typical ranges and should be considered illustrative. Optimization is often necessary for specific applications.
| Coupling Reagent | Typical Yield (%) | Typical Reaction Time (hours) | Key Advantages | Key Disadvantages |
| HBTU | 85-95% | 1-4 | High efficiency, relatively low cost, stable.[1] | Can cause guanidinylation of the N-terminus if used in excess.[1] |
| HATU | 90-98% | 0.5-2 | Higher reactivity than HBTU, reduced racemization.[1] | Higher cost compared to HBTU. |
| PyBOP | 85-95% | 1-4 | Rapid reactions, byproducts are generally less hazardous than those from some other reagents.[1] | Can be less effective for sterically hindered couplings compared to HATU. |
| EDC/HOBt | 75-90% | 2-12 | Cost-effective, water-soluble byproducts (EDC urea) are easily removed.[1] | Slower reaction rates, potential for racemization without an additive like HOBt.[1] |
Experimental Protocols
The following are generalized experimental protocols for the solution-phase coupling of a Boc-protected amino acid, such as this compound, to an amino acid ester. These protocols serve as a starting point and may require optimization based on the specific substrates and desired outcomes.
Protocol 1: Coupling using HBTU
-
Dissolution: Dissolve the this compound (1.0 equivalent) and the amino acid ester hydrochloride salt (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Activation and Coupling: Add HBTU (1.05 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling using HATU
-
Dissolution: Dissolve the this compound (1.0 equivalent) and the amino acid ester hydrochloride salt (1.1 equivalents) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Activation and Coupling: Add HATU (1.05 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions with HATU are generally faster than with HBTU, often completing within 30 minutes to 2 hours.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the HBTU protocol.
Protocol 3: Coupling using PyBOP
-
Dissolution: Dissolve the this compound (1.0 equivalent) and the amino acid ester hydrochloride salt (1.1 equivalents) in anhydrous DMF or dichloromethane (DCM).
-
Base Addition: Add DIPEA (2.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Activation and Coupling: Add PyBOP (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Coupling with PyBOP is typically complete within 1-4 hours.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the HBTU protocol.
Protocol 4: Coupling using EDC/HOBt
-
Dissolution: Dissolve the this compound (1.0 equivalent), the amino acid ester hydrochloride salt (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF or DCM.
-
Base Addition: Add DIPEA (1.2 equivalents) to the solution and cool to 0 °C.
-
Activation and Coupling: Add EDC hydrochloride (1.2 equivalents) to the reaction mixture and stir at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are generally slower and may require 2-12 hours for completion.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the HBTU protocol. The aqueous washes are particularly effective in removing the urea byproduct from EDC.
Visualizing the Peptide Coupling Workflow
The following diagram illustrates the general workflow for a solution-phase peptide coupling reaction.
Caption: General workflow for solution-phase peptide coupling.
This guide provides a foundational understanding of the comparative aspects of different coupling reagents for the synthesis of peptides containing this compound. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, and cost constraints. It is always recommended to perform small-scale optimization experiments to determine the most suitable conditions for a particular coupling reaction.
References
A Comparative Guide to the Conformational Analysis of Peptides Containing Modified Phenylalanine Residues
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount for designing novel therapeutics with enhanced potency and stability. The incorporation of non-proteinogenic amino acids, such as γ-amino acids and other constrained residues, offers a powerful strategy to modulate peptide conformation and, consequently, their biological activity. This guide provides a comparative analysis of the conformational properties of peptides containing Boc-protected γ-amino acids, with a focus on γ-phenylalanine analogues, and contrasts them with other conformationally restricted phenylalanine derivatives like dehydro-phenylalanine (ΔPhe).
While specific data for peptides exclusively containing Boc-S-(gamma)-Phe is limited in publicly accessible literature, this guide synthesizes available data on related structures to provide a comprehensive overview of the analytical techniques and expected conformational impacts.
Comparison of Conformational Preferences
The introduction of modified amino acids into a peptide backbone can dramatically alter its secondary structure. The following table summarizes the typical conformational effects of incorporating γ-amino acids and dehydro-phenylalanine, offering a comparative perspective.
| Feature | Peptides with γ-Amino Acids | Peptides with Dehydro-Phenylalanine (ΔPhe) | Standard Peptides (α-Amino Acids) |
| Backbone Flexibility | Increased flexibility due to two additional methylene groups compared to α-amino acids, but can adopt stable folded structures. | Reduced flexibility due to the Cα=Cβ double bond, leading to a more planar and rigid structure.[1] | Flexible, can adopt a wide range of conformations (α-helices, β-sheets, random coils). |
| Preferred Secondary Structure | Can induce novel helical structures (e.g., 12/14-helices) and turns, often dependent on the substitution pattern and neighboring residues.[2] | Strongly promotes the formation of β-turns, particularly Type II β-turns, even in short peptide sequences.[1][3][4] | Formation of stable secondary structures typically requires longer peptide sequences or specific sequence motifs. |
| Hydrogen Bonding Patterns | Can participate in unique intramolecular hydrogen bonding, such as 10-membered rings (γ-turns) and larger macrocycles. | The planar nature of the residue facilitates the i to i+3 hydrogen bond characteristic of a β-turn.[5] | Primarily i to i+4 hydrogen bonds in α-helices and inter-strand hydrogen bonds in β-sheets. |
| Dihedral Angle (φ, ψ) Space | Accesses a different region of the Ramachandran plot compared to α-amino acids, allowing for unique folds. | The φ and ψ angles are significantly restricted due to the planar nature of the dehydroamino acid moiety.[1] | Dihedral angles are restricted to specific regions of the Ramachandran plot corresponding to allowed secondary structures. |
Quantitative Conformational Data
The following tables present representative quantitative data from X-ray crystallography and NMR studies on peptides containing modified phenylalanine residues. This data provides a more granular look at the conformational constraints imposed by these residues.
Table 1: Representative Dihedral Angles (in degrees) from X-ray Crystallography
| Peptide Sequence | Residue of Interest | φ Angle | ψ Angle | Reference |
| Boc-L-Val-ΔPhe -L-Val-OMe | ΔPhe | +65 | +35 | [6] |
| Boc-L-Ile-ΔPhe -L-Trp-OMe | ΔPhe | +89.0 | +15.9 | [4] |
| Boc-Gly-ΔZPhe -NHCH3 | ΔZPhe | +71.5 | +7.2 | [5] |
| Hypothetical Boc-γ-Phe peptide | γ-Phe | Data not available | Data not available |
Table 2: Key NMR Observables for Conformational Analysis
| Parameter | Peptides with γ-Amino Acids | Peptides with Dehydro-Phenylalanine (ΔPhe) |
| 3JNH-Hα Coupling Constants | Varies depending on the local conformation; can be used to restrain dihedral angles in structural calculations.[7] | Often in the range of 5-8 Hz, consistent with the φ angles found in β-turns.[1] |
| Nuclear Overhauser Effects (NOEs) | Observation of NOEs between non-adjacent residues is indicative of folded structures. Specific NOE patterns can define helical or turn conformations.[2] | Diagnostic NOEs, such as between the NH of residue i+2 and the CαH of residue i+1, and the NH of residue i+3 and the NH of residue i+2, are strong indicators of a β-turn.[3] |
| Temperature Coefficients of Amide Protons | Low values (<-4.5 ppb/K) suggest the involvement of amide protons in intramolecular hydrogen bonds, indicating a stable, folded structure.[2] | The NH proton of the residue at position i+3 in a β-turn typically shows a low temperature coefficient, indicating it is shielded from the solvent.[8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of conformational analysis. Below are representative protocols for key experimental techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the solution-state conformation of the peptide.
Protocol:
-
Sample Preparation: Dissolve 1-5 mg of the Boc-protected peptide in 0.5 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or CD3OH). The choice of solvent can significantly influence peptide conformation.
-
1D 1H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and observe the chemical shifts of the amide protons.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify spin-spin coupled protons within each amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing information on the peptide's three-dimensional structure. Mixing times for NOESY are typically in the range of 200-800 ms.
-
-
Temperature Coefficient Measurement: Acquire a series of 1D 1H NMR spectra at different temperatures (e.g., in 5 K increments from 298 K to 328 K). The change in the chemical shift of the amide protons with temperature (dδ/dT) is calculated to identify amide protons involved in intramolecular hydrogen bonds.
-
Data Analysis: Use the distance restraints from NOESY data and dihedral angle restraints from coupling constants in molecular dynamics or simulated annealing calculations to generate a family of low-energy structures representing the peptide's conformation in solution.
Circular Dichroism (CD) Spectroscopy
Objective: To assess the secondary structure content of the peptide.
Protocol:
-
Sample Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., methanol, trifluoroethanol, or phosphate buffer). The final concentration should be in the range of 0.1-0.2 mg/mL.
-
Instrument Setup: Use a CD spectrometer with a quartz cuvette of 1 mm path length. Set the wavelength range typically from 190 nm to 260 nm.
-
Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 298 K). A blank spectrum of the solvent should also be recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum, plotted as molar ellipticity [θ] versus wavelength, can be qualitatively interpreted to identify the presence of characteristic secondary structures (e.g., α-helices show negative bands at ~208 and ~222 nm, while β-sheets show a negative band around 218 nm). Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.[9]
X-ray Crystallography
Objective: To determine the solid-state conformation of the peptide at atomic resolution.
Protocol:
-
Crystallization: Grow single crystals of the peptide by slow evaporation of a solvent, vapor diffusion, or other suitable crystallization techniques. This is often the most challenging step and requires screening of various conditions (solvents, temperature, precipitants).
-
Data Collection: Mount a suitable single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the structure factors are determined (e.g., by direct methods), and an initial electron density map is calculated. An atomic model is built into the electron density map and refined to best fit the experimental data.
-
Data Analysis: The final refined structure provides the precise coordinates of all atoms in the molecule, from which detailed conformational parameters such as dihedral angles and bond lengths can be extracted.
Visualizing Experimental Workflows and Structural Relationships
Graphviz diagrams can be used to illustrate the logical flow of experiments and the relationships between different conformational parameters.
Caption: Workflow for the conformational analysis of peptides.
References
- 1. BJOC - Conformation of dehydropentapeptides containing four achiral amino acid residues – controlling the role of L-valine [beilstein-journals.org]
- 2. Structural Insights into Peptide Foldamers Containing β or γ Amino Acid Residues Gained Using NMR Spectroscopy [etd.iisc.ac.in]
- 3. Conformations of dehydrophenylalanine containing peptides. Nuclear Overhauser effect study of two acyclic tetrapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documentsdelivered.com [documentsdelivered.com]
- 5. Crystal structure and molecular conformation of the peptide N-Boc-L-Gly-dehydro-Phe-NHCH3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of peptides: synthesis, crystal structure and molecular conformation of N-Boc-L-Val-delta Phe-L-Val-OC H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. CD-Based Peptide Secondary Structure Analysis | MtoZ Biolabs [mtoz-biolabs.com]
Stability Showdown: A Comparative Guide to Boc-S-(γ)-Phe and Other Protected Amino Acids for Peptide Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate protecting groups for amino acids is a critical decision that significantly impacts the efficiency and success of peptide synthesis. This guide provides a detailed comparison of the stability of N-α-Boc-L-phenylalanine (Boc-Phe-OH), as a representative for the ambiguously named Boc-S-(γ)-Phe, against other commonly used protected amino acids. The information presented here is supported by experimental data and established principles in peptide chemistry to aid in making informed decisions for your research.
It is important to note that "Boc-S-(γ)-Phe" is not a standard nomenclature for a commercially available or widely documented protected amino acid. The "S" designation typically refers to the L-stereoisomer, which is the naturally occurring form of most amino acids. The "(γ)" could imply a modification on the gamma carbon of the side chain; however, the phenylalanine side chain (a benzyl group) does not have a gamma carbon. Therefore, for the purpose of this guide, we will focus on the well-characterized Boc-L-phenylalanine (Boc-Phe-OH) and compare its stability with other standard protected amino acids.
Overview of Amino-Protecting Groups
In peptide synthesis, the α-amino group of an amino acid must be reversibly blocked or "protected" to prevent self-polymerization and to ensure the formation of the desired peptide sequence. The choice of protecting group is dictated by its stability under various reaction conditions and the ease and selectivity of its removal. The most common protecting groups used in peptide synthesis are the tert-butyloxycarbonyl (Boc) group, the 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the benzyloxycarbonyl (Cbz or Z) group.
The stability of these protecting groups is paramount and is governed by the principles of "orthogonality," where one type of protecting group can be removed in the presence of others.[1]
Comparative Stability of Protecting Groups
The stability of a protecting group is its ability to remain intact under specific chemical conditions. The following table summarizes the stability of Boc, Fmoc, and Cbz protecting groups under various conditions commonly encountered in peptide synthesis.
| Condition | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) | Cbz (Benzyloxycarbonyl) |
| Strong Acids (e.g., HF, TFMSA) | Labile | Stable | Labile |
| Moderate Acids (e.g., TFA) | Labile[2] | Stable | Stable |
| Weak Acids | Stable | Stable | Stable |
| Strong Bases (e.g., Piperidine) | Stable | Labile[3] | Stable |
| Weak Bases | Stable | Stable | Stable |
| Nucleophiles | Stable[] | Stable | Stable |
| Catalytic Hydrogenolysis (H₂/Pd) | Stable[] | Stable | Labile |
| Photolysis | Stable | Stable | Stable |
Stability of Boc-Protected Amino Acids: A Closer Look
The Boc group is known for its stability in basic and nucleophilic conditions, making it a robust choice for many synthetic strategies.[] However, its key characteristic is its lability to acids, which allows for its selective removal.[2]
The rate of acid-catalyzed deprotection of Boc-amino acids can be influenced by several factors, including the strength of the acid, the solvent, and the structure of the amino acid itself. Studies have shown that the deprotection of Boc groups exhibits a second-order dependence on the concentration of strong acids like HCl.[5][6]
Experimental Protocols for Deprotection
The stability of a protecting group is inversely related to the ease of its removal. The following are standard experimental protocols for the deprotection of Boc, Fmoc, and Cbz groups, illustrating the conditions under which they are labile.
Boc Group Deprotection (Acidolysis)
-
Reagents: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[2]
-
Procedure:
-
The Boc-protected amino acid or peptide resin is treated with a solution of 50% TFA in DCM.
-
The reaction is typically stirred at room temperature for 30 minutes.[7]
-
The resin is then washed with DCM, followed by a neutralization step with a base such as 10% diisopropylethylamine (DIPEA) in DCM.
-
Fmoc Group Deprotection (Base-Catalyzed β-Elimination)
-
Reagents: 20% Piperidine in N,N-Dimethylformamide (DMF).[3]
-
Procedure:
-
The Fmoc-protected peptide resin is treated with a 20% solution of piperidine in DMF.
-
The reaction is allowed to proceed at room temperature, typically for 5-20 minutes.
-
The resin is thoroughly washed with DMF to remove the cleaved Fmoc group and piperidine.
-
Cbz Group Deprotection (Hydrogenolysis)
-
Reagents: Hydrogen gas (H₂), Palladium on carbon (Pd/C) catalyst.
-
Procedure:
-
The Cbz-protected amino acid or peptide is dissolved in a suitable solvent such as methanol or ethanol.
-
A catalytic amount of 10% Pd/C is added to the solution.
-
The mixture is subjected to an atmosphere of hydrogen gas (typically at atmospheric or slightly higher pressure) and stirred until the reaction is complete, as monitored by techniques like TLC.
-
The catalyst is removed by filtration.[8]
-
Visualization of Deprotection Pathways
The following diagrams illustrate the chemical logic of the deprotection pathways for Boc, Fmoc, and Cbz protecting groups.
References
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Bot Detection [iris-biotech.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
A Comparative Guide to Boc-γ-Phenylalanine and Other Phenylalanine Analogs for Researchers
This guide provides a side-by-side comparison of Boc-S-(γ)-Phenylalanine (Boc-γ-Phe) and other key phenylalanine analogs for researchers, scientists, and drug development professionals. The information presented herein is based on available experimental data to facilitate an objective evaluation of these compounds for various research applications.
Introduction to Phenylalanine Analogs
Phenylalanine, an essential aromatic amino acid, is a fundamental building block in protein synthesis and a precursor for important signaling molecules.[1] Analogs of phenylalanine, modified at the aromatic ring, the amino group, or the carbon backbone, are invaluable tools in drug discovery and chemical biology. These modifications can alter the compound's steric and electronic properties, influencing its biological activity, metabolic stability, and target selectivity. The tert-butyloxycarbonyl (Boc) protecting group is commonly used in peptide synthesis to prevent unwanted side reactions at the amino group.[2][3]
This guide focuses on a comparative analysis of Boc-protected γ-phenylalanine with other phenylalanine derivatives, highlighting differences in their structure, properties, and potential applications.
Comparison of Physicochemical and Synthetic Properties
The following table summarizes key data for Boc-γ-Phe and other representative phenylalanine analogs.
| Compound Name | Structure | Molecular Formula | Key Synthetic Features |
| Boc-L-Phenylalanine | (Structure of Boc-L-Phe) | C14H19NO4 | Standard Boc protection of L-phenylalanine. |
| Boc-γ-Phenylalanine (Boc-γ-Phe) | (Structure of Boc-γ-Phe) | C15H21NO4 | Synthesized from Boc-protected γ-amino acid precursors.[4] |
| Boc-D-2-Chloro-Phenylalanine | (Structure of Boc-D-2-Chloro-Phe) | C14H18ClNO4 | Introduction of a chlorine atom on the phenyl ring and D-configuration increases resistance to enzymatic degradation.[2] |
Biological Activity and Applications
Phenylalanine analogs exhibit a wide range of biological activities, from antimicrobial effects to modulation of cell signaling pathways.
G-Protein Coupled Receptor (GPCR) Activation
L-Phenylalanine has been shown to activate a number of G-protein-coupled receptors (GPCRs), including several orphan GPCRs.[5] This suggests that phenylalanine analogs could be valuable tools for studying GPCR signaling and for the deorphanization of these receptors.[5] The activation of GPCRs by these analogs can be assessed using various high-throughput screening assays.[6][7][8][9]
Caption: Generalized GPCR signaling pathway activated by a ligand.
Experimental Protocols
High-Throughput GPCR Activation Screen
A common method to assess the activation of a large number of GPCRs by a ligand is the PRESTO-Tango assay.[6]
Experimental Workflow:
Caption: Workflow for a PRESTO-Tango GPCR activation assay.
Protocol Details:
-
Cell Culture and Transfection: HTLA cells are cultured and transfected with plasmids encoding the GPCR of interest fused to a tetracycline-dependent transactivator (tTA).[6]
-
Ligand Treatment: Transfected cells are treated with the phenylalanine analog at a specific concentration (e.g., 3 mM L-Phe).[5]
-
Reporter Gene Assay: GPCR activation leads to the expression of a reporter gene, such as β-galactosidase. The activity of the reporter enzyme is quantified using a luminescence-based assay.[6]
Conclusion
The modification of the phenylalanine scaffold, as seen in Boc-γ-Phe and other analogs, provides a rich source of chemical diversity for exploring biological processes and developing novel therapeutics. The choice of a particular analog will depend on the specific research question, with considerations for target affinity, selectivity, and metabolic stability. The experimental protocols outlined in this guide provide a starting point for the functional characterization of these valuable research compounds.
References
- 1. BOC-PHE-OSU | 3674-06-4 [amp.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. C-Terminal-Modified Oligourea Foldamers as a Result of Terminal Methyl Ester Reactions under Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mta.scholaris.ca [mta.scholaris.ca]
- 6. mta.scholaris.ca [mta.scholaris.ca]
- 7. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 8. Computational and experimental approaches to probe GPCR activation and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing GPCR activation using protein complementation: a novel technique for HTS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Stereochemistry of Boc-S-(gamma)-Phe Post-Synthesis
For researchers, scientists, and drug development professionals, ensuring the correct stereochemistry of synthesized chiral molecules is a critical step in the development of safe and efficacious therapeutics. This guide provides an objective comparison of key analytical techniques for validating the stereochemistry of Boc-S-(gamma)-Phe, a protected form of a gamma-amino acid. The comparison includes detailed experimental protocols, quantitative data for performance, and visual workflows to aid in method selection and implementation.
Comparison of Analytical Methods
The choice of analytical method for stereochemical validation depends on various factors including the required accuracy, sample availability, throughput needs, and the specific nature of the analyte. Below is a summary of the most common techniques employed for this purpose.
| Method | Principle | Advantages | Disadvantages | Typical Resolution (Rs) | Sensitivity |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomers are separated on a chiral stationary phase (CSP) based on differential interactions, leading to different retention times. | High resolution and accuracy, well-established and robust, suitable for quantitative analysis of enantiomeric excess. | Requires method development for specific compounds, can be expensive depending on the chiral column. | > 1.5 for baseline separation | High (ng to pg range) |
| Marfey's Method | The amino acid is derivatized with a chiral reagent (Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide or L-FDAA) to form diastereomers, which are then separated by standard reverse-phase HPLC. | High sensitivity due to the chromophore in the reagent, applicable to a wide range of amino acids, does not require a chiral column.[1] | Requires a derivatization step which can introduce experimental variability, potential for side reactions. | Dependent on the amino acid, but generally provides good separation. | Very high (pmol to fmol range) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Enantiomers are distinguished by using a chiral derivatizing agent or a chiral solvating agent, which induces chemical shift differences between the enantiomers in the NMR spectrum. | Provides detailed structural information, non-destructive, can be used for absolute configuration determination with certain reagents (e.g., Mosher's acid).[2] | Lower sensitivity compared to chromatographic methods, may require specialized chiral reagents, data analysis can be complex. | Not applicable (separation is spectral) | Low (mg to µg range) |
| X-Ray Crystallography | The diffraction pattern of X-rays passing through a single crystal of the compound is used to determine the three-dimensional arrangement of atoms, thus establishing the absolute stereochemistry. | Provides unambiguous determination of the absolute configuration. | Requires a high-quality single crystal of the compound, which can be challenging to grow, not suitable for determining enantiomeric excess of a mixture. | Not applicable (provides absolute structure) | Requires a single crystal |
Experimental Protocols
Chiral HPLC
Objective: To separate and quantify the enantiomers of this compound.
Methodology:
-
Column Selection: A polysaccharide-based chiral stationary phase, such as a Chiralpak® column, is often effective for the separation of N-protected amino acids.
-
Mobile Phase Preparation: A typical mobile phase would consist of a mixture of hexane and a polar modifier like isopropanol or ethanol, with a small percentage of an acidic additive such as trifluoroacetic acid (TFA) to improve peak shape. The exact ratio should be optimized for the specific compound.
-
Sample Preparation: Dissolve a known concentration of the synthesized this compound in the mobile phase. A racemic standard of Boc-(gamma)-Phe should also be prepared to determine the retention times of both enantiomers.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm or 254 nm.
-
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.
Marfey's Method
Objective: To determine the stereochemistry of the synthesized this compound by derivatization followed by HPLC analysis.
Methodology:
-
Deprotection (if necessary): The Boc protecting group must first be removed to expose the free amine for derivatization. This can be achieved by treating the sample with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Derivatization:
-
Dissolve the deprotected gamma-Phe (approximately 1 mg) in 100 µL of 1 M sodium bicarbonate.
-
Add a solution of Marfey's reagent (L-FDAA, 1 mg in 200 µL of acetone).
-
Incubate the mixture at 40°C for 1 hour.
-
Stop the reaction by adding 50 µL of 2 M HCl.
-
Evaporate the acetone and dilute the sample with the mobile phase.
-
-
HPLC Analysis:
-
Column: A standard C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA. For example, a linear gradient from 20% to 80% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.
-
-
Data Analysis: Compare the retention time of the derivatized sample with that of derivatized standards of L- and D-gamma-Phe. The elution order of the diastereomers will determine the stereochemistry of the synthesized compound.
NMR Spectroscopy
Objective: To determine the stereochemical purity of this compound using a chiral solvating agent.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Acquire a standard ¹H NMR spectrum.
-
To a separate NMR tube, add the same amount of the sample and dissolve it in the same deuterated solvent. Then, add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).
-
-
NMR Acquisition: Acquire a ¹H NMR spectrum of the sample with the chiral solvating agent.
-
Data Analysis: Compare the two spectra. In the presence of the chiral solvating agent, the signals corresponding to the protons near the chiral center of the two enantiomers may be split into two separate signals. The integration of these signals can be used to determine the enantiomeric ratio.
X-Ray Crystallography
Objective: To unambiguously determine the absolute stereochemistry of this compound.
Methodology:
-
Crystal Growth: Grow a single, diffraction-quality crystal of the synthesized this compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms in the crystal lattice are then determined using computational methods.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal. The Flack parameter is a key indicator, with a value close to 0 indicating the correct absolute configuration has been determined.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for Chiral HPLC, Marfey's Method, and X-Ray Crystallography.
References
Safety Operating Guide
Proper Disposal Procedures for Boc-S-(gamma)-Phe: A General Guide for Laboratory Professionals
Essential Safety and Logistical Information
For the handling and disposal of most N-Boc protected amino acid derivatives, which are often solids at room temperature, the primary concerns are the avoidance of dust inhalation and direct contact. While many are not classified as hazardous, it is crucial to confirm this with a substance-specific SDS.
Key Operational Plans:
-
Personnel Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust.
-
Spill Response: In case of a spill, avoid creating dust. Gently sweep up the solid material and place it in a sealed container for disposal. Absorb any remaining residue with an inert material (e.g., sand or vermiculite) and also place this in the sealed container.
-
Waste Characterization: It is the responsibility of the chemical waste generator to determine if the waste is hazardous. This is typically done by consulting the SDS or through analytical testing.
General Disposal Procedures
The proper disposal of chemical waste is governed by federal, state, and local regulations. The following steps provide a general framework for the disposal of a research chemical like Boc-S-(gamma)-Phe.
Step-by-Step Guidance:
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the hazards, handling, and disposal of a chemical. If you have the SDS for this compound, it will provide specific instructions in Section 13: Disposal Considerations.
-
Contact your Environmental Health and Safety (EHS) Office: Your institution's EHS office is the definitive resource for chemical disposal procedures. They can provide guidance on proper waste segregation, labeling, and pickup.
-
Segregate the Waste: Do not mix chemical waste streams unless explicitly instructed to do so by your EHS office. This compound waste should be collected in a designated, sealed, and properly labeled container.
-
Label the Waste Container: The label should clearly identify the contents as "this compound," along with any known hazards and the date of accumulation. Follow your institution's specific labeling requirements.
-
Store the Waste Appropriately: Store the sealed waste container in a designated satellite accumulation area until it is collected by your EHS office or a licensed waste disposal contractor.
-
Licensed Disposal: For surplus or non-recyclable quantities, arrange for disposal through a licensed chemical waste disposal company, as facilitated by your EHS office.
Data Presentation
The following table summarizes general quantitative data for representative N-Boc protected phenylalanine derivatives. Note that these values may not be representative of this compound.
| Property | Boc-Phe-OH | Nα-Boc-4-amino-L-phenylalanine |
| Molecular Formula | C₁₄H₁₉NO₄ | C₁₄H₂₀N₂O₄ |
| Molecular Weight | 265.30 g/mol | Not specified in search results. |
| Melting Point | 85-88 °C | Not specified in search results. |
| Solubility | Insoluble in water. | Not specified in search results. |
| Known Hazards | Not generally classified as hazardous. | No known OSHA hazards.[1] |
Mandatory Visualization
The following diagram illustrates the general workflow for the proper disposal of a laboratory chemical.
Caption: General workflow for laboratory chemical waste disposal.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
